Product packaging for Flunixin(Cat. No.:CAS No. 38677-85-9)

Flunixin

Katalognummer: B1672893
CAS-Nummer: 38677-85-9
Molekulargewicht: 296.24 g/mol
InChI-Schlüssel: NOOCSNJCXJYGPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context and Evolution of Flunixin Application in Animal Health

The introduction of this compound into veterinary practice marked a notable advancement in managing pain and inflammation in livestock and companion animals. Initially, this compound received FDA approval for use in horses, where it was recognized for its ability to address musculoskeletal disorders, visceral pain associated with colic, and pyrexia usda.govpetmd.commerck-animal-health-usa.com. Its utility expanded to cattle, where it was approved for the control of pyrexia linked to bovine respiratory disease (BRD), endotoxemia, and acute bovine mastitis norbrook.comnorbrook.comusda.govmerck-animal-health-usa.com.

The evolution of this compound's application has seen the development of various formulations and routes of administration to optimize its therapeutic benefits and ease of use. A significant development was the approval of transdermal this compound meglumine (B1676163) (e.g., Banamine® Transdermal) for pain control in food-producing animals, specifically for pyrexia due to acute mastitis and BRD, and pain from foot rot in cattle merck-animal-health-usa.comoup.commerck-animal-health.com. This innovative pour-on formulation allows for rapid absorption through the skin into the bloodstream, simplifying administration merck-animal-health.com. This compound has also been approved for veterinary use in animal husbandry in other regions, such as China since 2007 tandfonline.com.

Current Global Research Landscape on this compound

The current global research landscape on this compound is dynamic, focusing on its pharmacokinetics, pharmacodynamics, and potential applications in a broader range of species and conditions. Studies continue to explore its efficacy in mitigating pain and inflammation across various animal models.

Pharmacokinetic and Pharmacodynamic Research: Extensive research has been conducted to characterize the pharmacokinetic properties of this compound in different species following various routes of administration. For instance, studies have investigated this compound's disposition in cattle nih.govmerck-animal-health-usa.comtandfonline.comnih.govusda.gov, sheep nih.gov, camels nih.gov, llamas nih.gov, goats nih.govfrontiersin.orgoup.comfrontiersin.org, donkeys mdpi.com, and broiler chicks atlantis-press.com. These studies often analyze plasma concentrations and tissue depletion rates to understand drug behavior in the body atlantis-press.comfrontiersin.orgoup.commdpi.com.

For example, research in goats has shown that this compound concentrations in tissues decline rapidly, with the highest mean concentrations quantified in the kidney and liver tissues at 24 hours post-intravenous administration frontiersin.orgfrontiersin.org. Similarly, studies in donkeys comparing transdermal, oral, and intravenous administration have shown that this compound and its metabolite, 5-hydroxythis compound, are detectable in blood samples, with slower elimination observed after transdermal application compared to oral and intravenous routes mdpi.comresearchgate.net.

Comparative Pharmacodynamic Effects: Research also delves into comparing this compound's anti-inflammatory effects with other NSAIDs. A study comparing this compound meglumine and meloxicam (B1676189) on the smooth muscle motility of the gastrointestinal tract in cattle found that this compound meglumine exhibited a greater inhibitory effect on smooth muscle activity than meloxicam in various gastrointestinal tissues nih.govresearchgate.net.

Table 1: Comparative Inhibitory Effects of this compound Meglumine vs. Meloxicam on Bovine GI Smooth Muscle Activity (In Vitro) researchgate.net

Tissue TypeThis compound Meglumine vs. Meloxicam (Inhibitory Factor - AUC)This compound Meglumine vs. Meloxicam (Inhibitory Factor - Beats Per Minute)
Abomasum8.57 times greater7.22 times greater
Ileum4.28 times greater3.88 times greater
Proximal Loop12.44 times greater7.03 times greater
Centripetal Gyri3.93 times greater3.35 times greater

New Applications and Formulations: Ongoing research explores novel applications, such as the use of this compound for pain mitigation following castration in piglets and goats oup.comfrontiersin.orgfrontiersin.org. Studies have evaluated the efficacy of transdermal this compound in mitigating castration pain in piglets, demonstrating decreased average total pain scores in treated groups frontiersin.org. The development of physiologically based pharmacokinetic (PBPK) models for this compound in cattle and swine following dermal exposure is also a significant area of research, aiming to predict drug disposition and optimize therapeutic regimens oup.comnih.gov.

Significance of this compound Research in Advancing Veterinary Pharmacology

Research into this compound holds substantial significance for advancing veterinary pharmacology. By elucidating its precise mechanisms of action, pharmacokinetic profiles in diverse species, and interactions with other physiological processes, studies contribute to a deeper understanding of NSAID pharmacology in animals nih.govatlantis-press.comnih.gov.

The detailed research findings on this compound's efficacy in various inflammatory conditions, such as endotoxemia, mastitis, and musculoskeletal disorders, inform evidence-based veterinary practices norbrook.comnorbrook.comnih.govmdpi.com. Furthermore, studies on its pharmacokinetics across different species and administration routes are crucial for optimizing drug delivery and ensuring effective therapeutic outcomes nih.govfrontiersin.orgoup.commdpi.com. The development of advanced modeling techniques, such as PBPK models, represents a leap forward in predicting drug behavior and refining treatment strategies, especially for extra-label drug use, ensuring both animal welfare and food safety oup.comnih.gov. This ongoing scientific inquiry solidifies this compound's role as a cornerstone in veterinary pain and inflammation management and continues to drive innovation in animal health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11F3N2O2 B1672893 Flunixin CAS No. 38677-85-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOCSNJCXJYGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048565
Record name Flunixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38677-85-9
Record name Flunixin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunixin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Flunixin

Cyclooxygenase (COX) Isoform Inhibition

The principal mechanism through which flunixin exerts its anti-inflammatory effects is by inhibiting cyclooxygenase enzymes, which are vital for the synthesis of eicosanoids. noahcompendium.co.uknih.govncats.iousda.gov

This compound is classified as a non-selective cyclooxygenase inhibitor. noahcompendium.co.ukdvm360.commdpi.comnih.gov This characteristic implies that it inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. dvm360.commdpi.comresearchgate.netavma.org This non-selective inhibition is a defining feature of many traditional NSAIDs. dvm360.commdpi.com

Despite its classification as non-selective, this compound can demonstrate differential inhibition of COX-1 and COX-2, with variations observed depending on the species and concentration. For instance, in equine whole blood, this compound meglumine (B1676163) has reported IC50 values of 0.55 µM for COX-1 and 3.24 µM for COX-2, indicating a higher potency towards COX-1. medchemexpress.com Further research in equine whole blood reported an in vitro IC50 COX-1:COX-2 ratio of 0.336 and an IC80 COX-1:COX-2 ratio of 0.436 for this compound meglumine, suggesting a preferential inhibition of COX-1. researchgate.net

Table 1: this compound Meglumine's In Vitro COX Inhibition in Equine Whole Blood

ParameterCOX-1 (µM)COX-2 (µM)COX-1:COX-2 RatioSource
IC500.553.240.17 medchemexpress.com
IC50--0.336 researchgate.net
IC80--0.436 researchgate.net

Note: IC50 represents the half-maximal inhibitory concentration, and IC80 represents the concentration causing 80% inhibition.

The inhibition of COX enzymes by this compound directly affects the synthesis of eicosanoids, particularly prostaglandins (B1171923). noahcompendium.co.uknih.govncats.iousda.goveuropa.eu Cyclooxygenase enzymes are responsible for converting arachidonic acid into cyclic endoperoxides, which serve as precursors to various prostaglandins. noahcompendium.co.uknih.goveuropa.eu By inhibiting this cascade, this compound reduces the formation of prostaglandins, including prostaglandin (B15479496) E2 (PGE2) and prostaglandin F2α (PGF2α). noahcompendium.co.ukresearchgate.neteuropa.euavma.orgnih.gov For example, this compound's antipyretic effect is partly due to its inhibition of PGE2 synthesis in the hypothalamus. noahcompendium.co.ukeuropa.eu Studies in pigs have demonstrated a rapid decrease in the prostaglandin metabolite 15-ketodihydro-PGF2α in peripheral circulation following this compound administration, indicating its potent inhibitory effect on prostaglandin synthesis. nih.gov Similarly, in cows, this compound meglumine led to a rapid reduction in basal levels of the primary circulating PGF2α metabolite, 15-ketodihydro-PGF2α, with effects persisting for approximately 6 hours. nih.gov

In addition to prostaglandins, this compound's inhibition of the arachidonic acid cascade also extends to the production of thromboxanes. noahcompendium.co.ukncats.ioeuropa.eu Thromboxane (B8750289) A2 (TXA2) is a potent platelet pro-aggregator and vasoconstrictor, primarily synthesized through the COX-1 pathway. wikipedia.orgwikipedia.orgnih.gov this compound inhibits the production of thromboxane, specifically thromboxane B2 (TXB2), which is an inactive metabolite of TXA2 and commonly used as a marker for TXA2 synthesis. noahcompendium.co.ukncats.ioeuropa.euwikipedia.orgbioone.orgavma.org Research in foals showed that this compound meglumine significantly suppressed TXB2 production for 12 hours post-administration. avma.orgnih.gov Correspondingly, in mares, this compound administration resulted in a significant suppression of serum TXB2 production for 12 hours. avma.org

Table 2: Duration of Thromboxane B2 Suppression by this compound Meglumine

SpeciesDuration of SuppressionSource
Foals12 hours avma.orgnih.gov
Mares12 hours avma.org
Ducks~12 hours bioone.org

Pharmacokinetic Investigations of Flunixin Across Species

Absorption Dynamics

The absorption of flunixin into the systemic circulation is highly dependent on the route of administration, with intravenous, intramuscular, oral, and transdermal methods each presenting unique pharmacokinetic profiles. These differences influence the onset and duration of the drug's therapeutic effects.

Intravenous Administration Pharmacokinetics

Intravenous (IV) administration delivers this compound directly into the bloodstream, resulting in immediate and complete bioavailability. Following IV injection, plasma concentrations of this compound typically exhibit a rapid initial decline, representing the distribution phase, followed by a slower elimination phase.

Pharmacokinetic parameters following IV administration of this compound have been characterized in a multitude of species. In dairy goats administered 2.2 mg/kg, the median elimination half-life (t½) was found to be 3.6 hours, with a volume of distribution at steady state (Vdss) of 0.35 L/kg and a clearance (CL) of 110 mL/h/kg semanticscholar.orgdrugbank.com. Pre-weaned piglets receiving a 2.2 mg/kg IV dose showed a mean elimination half-life of 7.06 hours fda.gov.

Studies in mature swine at a similar dose of 2.21 mg/kg reported a mean elimination half-life of 6.29 hours nih.gov. In sheep, after a 1.0 mg/kg IV dose, the elimination half-life was 229 minutes (approximately 3.8 hours), and at a 2.0 mg/kg dose, it was 205 minutes (approximately 3.4 hours) nih.gov. Research in mature heifers has indicated a biphasic decline in plasma concentrations, with a rapid distribution phase (harmonic mean t½α of 0.16 hours) and a more prolonged elimination phase (harmonic mean t½β of 3.14 hours) usda.gov.

In horses, the pharmacokinetics of IV this compound have been shown to be dose-dependent. At a dose of 1.1 mg/kg, a two-compartment model best described its disposition with an elimination half-life of 1.5 hours. However, at a higher dose of 2.2 mg/kg, a three-compartment model was more appropriate, with a terminal elimination half-life of 6.00 hours fda.govnih.gov. Another study in horses reported a beta phase half-life of about 1.6 hours after a 1 mg/kg IV injection cabidigitallibrary.org. In black rhinoceroses, the IV half-life of this compound was reported to be 4.8 hours in one animal and 27.6 hours in another, with the latter potentially influenced by partial dose extravasation madbarn.com.

Pharmacokinetic Parameters of Intravenous this compound

SpeciesDose (mg/kg)Elimination Half-Life (t½)Volume of Distribution (Vd/Vdss)Clearance (CL)Source
Dairy Goats2.23.6 h (median)0.35 L/kg (Vdss)110 mL/h/kg semanticscholar.orgdrugbank.com
Pre-wean Piglets2.27.06 h (mean)-- fda.gov
Mature Swine2.216.29 h (mean)-- nih.gov
Sheep1.0229 min-0.6 mL/kg/min nih.gov
Sheep2.0205 min-0.7 mL/kg/min nih.gov
Mature Heifers-3.14 h (harmonic mean)-2.51 mL/kg/min usda.gov
Horses1.11.5 h-- fda.govnih.gov
Horses2.26.00 h-- fda.govnih.gov
Black Rhinoceros1.04.8 - 27.6 h-- madbarn.com

Intramuscular Administration Pharmacokinetics

Intramuscular (IM) administration of this compound generally results in rapid and efficient absorption, although bioavailability can vary between species.

In dairy goats, a 2.2 mg/kg IM dose resulted in a median elimination half-life of 3.4 hours and a bioavailability of 79% semanticscholar.orgdrugbank.com. Pre-weaned piglets administered the same dose showed a mean elimination half-life of 9.12 hours, a mean peak plasma concentration (Cmax) of 6,543 µg/L, a time to peak concentration (Tmax) of 30 minutes, and a bioavailability of over 99% fda.gov. In mature swine, a 2.21 mg/kg IM dose led to a mean elimination half-life of 7.49 hours, a Cmax of 3748 ng/mL, a Tmax of 0.61 hours, and a bioavailability of 76% drugbank.com.

Sheep receiving a 1.1 mg/kg IM dose had a mean Cmax of ≥5.9 µg/mL and a relative bioavailability of 70% nih.gov. Studies in calves have also demonstrated rapid absorption following IM injection, with a peak plasma concentration of 1.27 µg/mL reached at 0.49 hours researchgate.net.

Pharmacokinetic Parameters of Intramuscular this compound

SpeciesDose (mg/kg)Elimination Half-Life (t½)CmaxTmaxBioavailability (F)Source
Dairy Goats2.23.4 h (median)--79% semanticscholar.orgdrugbank.com
Pre-wean Piglets2.29.12 h (mean)6,543 µg/L30 min>99% fda.gov
Mature Swine2.217.49 h (mean)3748 ng/mL0.61 h76% drugbank.com
Sheep1.1-≥5.9 µg/mL-70% nih.gov
Calves2.2-1.27 µg/mL0.49 h- researchgate.net

Oral Administration Pharmacokinetics

Oral administration of this compound offers a convenient, non-invasive route of delivery. However, its absorption can be more variable compared to parenteral routes, and bioavailability may be influenced by factors such as the presence of food and the species' digestive physiology.

In dairy goats, oral administration of 2.2 mg/kg resulted in a median elimination half-life of 4.3 hours and a bioavailability of 58%. A notable finding in this species was the observation of a double-peak phenomenon in plasma concentrations, occurring at approximately 0.37 and 3.5 hours post-administration semanticscholar.orgdrugbank.com.

Pre-weaned piglets given a 3.3 mg/kg oral dose had a mean elimination half-life of 11.38 hours, a Cmax of 4,883 µg/L, a Tmax of 1 hour, and a high bioavailability of over 99% nih.govmadbarn.com. In contrast, mature swine receiving a 2.21 mg/kg oral dose showed a much lower bioavailability of 22%, with a mean elimination half-life of 7.08 hours, a Cmax of 946 ng/mL, and a Tmax of 1.00 hour fda.govnih.gov.

Horses administered an injectable formulation of this compound orally at 1.1 mg/kg demonstrated a mean bioavailability of 71.9%, with peak plasma concentrations observed between 45 and 60 minutes. The apparent elimination half-life after oral administration was 2.4 hours cabidigitallibrary.orgfrontiersin.org. In sheep that consumed this compound-supplemented feed at a dose of 4.0 mg/kg, the average time to reach maximum plasma concentration was 6.00 hours, with an average Cmax of 1.78 µg/mL and an average half-life of 7.95 hours nih.gov. Studies in black rhinoceroses have reported an oral bioavailability ranging from 52.1% to 94.2%, with an oral half-life of 3.9 to 14.9 hours drugbank.com.

Pharmacokinetic Parameters of Oral this compound

SpeciesDose (mg/kg)Elimination Half-Life (t½)CmaxTmaxBioavailability (F)Source
Dairy Goats2.24.3 h (median)-0.37 and 3.5 h (double peak)58% semanticscholar.orgdrugbank.com
Pre-wean Piglets3.311.38 h (mean)4,883 µg/L1 h>99% nih.govmadbarn.com
Mature Swine2.217.08 h (mean)946 ng/mL1.00 h22% fda.govnih.gov
Horses1.12.4 h-45-60 min71.9% cabidigitallibrary.orgfrontiersin.org
Sheep4.0 (in feed)7.95 h1.78 µg/mL6.00 h- nih.gov
Black Rhinoceros1.03.9 - 14.9 h170.67–664.38 ng/mL1.05–10.78 h52.1–94.2% drugbank.com

Transdermal Administration Pharmacokinetics

Transdermal administration offers a needle-free method of delivering this compound. The absorption through the skin is generally slower, leading to a delayed onset of action but potentially a longer duration of effect.

In Holstein calves, a transdermal dose of 3.33 mg/kg resulted in a mean Cmax of 1.17 µg/mL at a Tmax of 2.14 hours, with a mean half-life of 6.42 hours and a bioavailability of 48% fda.gov. Studies in alpacas administered 3.3 mg/kg transdermally showed a mean Cmax of 106.4 ng/mL, a Tmax of 13.57 hours, an elimination half-life of 24.06 hours, and a mean bioavailability of 25.05% drugbank.com.

Research in donkeys using a 3.3 mg/kg transdermal dose found a mean Cmax of 161.46 ng/mL usda.gov. In goats, a 3.3 mg/kg transdermal application resulted in a mean Cmax of 1.09 µg/mL, a Tmax of 5.50 hours, and a harmonic mean half-life of 7.16 hours. Pre-weaned piglets receiving a 3.3 mg/kg transdermal dose exhibited a mean Cmax of 31.5 µg/L, a Tmax of 24 hours, and a mean elimination half-life of 38.89 hours, with a low bioavailability of 7.8% drugbank.com. In horses, a single 500 mg transdermal dose resulted in a mean Cmax of 515.6 ng/mL, a Tmax of 8.67 hours, and a terminal half-life of 22.4 hours cabidigitallibrary.org.

Pharmacokinetic Parameters of Transdermal this compound

SpeciesDoseElimination Half-Life (t½)CmaxTmaxBioavailability (F)Source
Holstein Calves3.33 mg/kg6.42 h1.17 µg/mL2.14 h48% fda.gov
Alpacas3.3 mg/kg24.06 h106.4 ng/mL13.57 h25.05% drugbank.com
Donkeys3.3 mg/kg-161.46 ng/mL-- usda.gov
Goats3.3 mg/kg7.16 h (harmonic mean)1.09 µg/mL5.50 h--
Pre-wean Piglets3.3 mg/kg38.89 h (mean)31.5 µg/L24 h7.8% drugbank.com
Horses500 mg (single dose)22.4 h515.6 ng/mL8.67 h- cabidigitallibrary.org

Dose-Dependent and Dose-Independent Absorption Profiles

The relationship between the administered dose of this compound and its resulting plasma concentrations can be either linear (dose-independent) or non-linear (dose-dependent). In a dose-independent profile, pharmacokinetic parameters such as clearance and volume of distribution remain constant as the dose changes, and the area under the plasma concentration-time curve (AUC) is directly proportional to the dose.

In Angora rabbits, the pharmacokinetics of this compound were found to be dose-independent in the range of 1.1 to 2.2 mg/kg semanticscholar.org. Similarly, dose proportionality for transdermal this compound has been confirmed in cattle between doses of 2.5 and 16.5 mg/kg body weight fda.gov.

Conversely, in horses, the pharmacokinetics of intravenously administered this compound appear to be dose-dependent. A 1.1 mg/kg dose was best described by a two-compartment model, while a 2.2 mg/kg dose required a three-compartment model for accurate description, indicating that the disposition of the drug changes with the dose madbarn.com.

Distribution Characteristics

The distribution of this compound throughout the body is a key determinant of its efficacy. The volume of distribution (Vd) is a pharmacokinetic parameter that provides an indication of the extent to which a drug distributes into the tissues. A small Vd suggests that the drug is largely confined to the plasma, while a larger Vd indicates more extensive tissue distribution.

In dairy goats, the volume of distribution at steady state (Vdss) after intravenous administration was 0.35 L/kg nih.gov. In heifers, the Vd was reported to be 1050 ml/kg (1.05 L/kg) drugbank.com. Studies in veal calves have shown a mean volume of distribution at steady state of 0.634 L/kg, indicating good distribution throughout the body avma.org.

This compound is highly bound to plasma proteins, which can limit its distribution into certain tissues. However, it is known to persist in inflammatory exudates at concentrations higher than in plasma, which contributes to its prolonged anti-inflammatory effects at the site of injury. In veal calves, detectable concentrations of this compound were found in both liver and muscle for at least 5 days after the last of three daily intravenous injections avma.org.

Volume of Distribution

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of drug in the body to the concentration of the drug in the plasma. A low Vd suggests that the drug is largely confined to the vascular space, while a high Vd indicates extensive distribution into tissues.

In dogs, after intravenous (IV) administration, the volume of distribution at steady state (Vss) has been reported to be 0.18 L/kg, with the volume of the central compartment being 0.079 L/kg nih.gov. Another study in dogs reported a volume of distribution (area) of 0.35 L/kg nih.gov. In calves, a significantly larger volume of distribution of 2.11 ± 0.37 L/kg has been observed, suggesting more extensive tissue distribution in this species avma.org.

Studies in pre-wean piglets showed a volume of distribution for the central compartment at 1.35 L and for the peripheral compartment at 1.18 L frontiersin.org. In mature swine, the volume of distribution (Vz) following IV administration was found to be 0.914 L/kg nih.gov.

In dairy goats, the volume of distribution at steady state (Vdss) was determined to be 0.35 L/kg following IV administration nih.gov.

Interactive Data Table: Volume of Distribution of this compound

Species Administration Route Vd Parameter Value (L/kg)
Dog IV Vss 0.18
Dog IV Vd (area) 0.35
Calf IV Vd 2.11 ± 0.37
Pre-wean Piglet IV V (central) 1.35 L (total)
Pre-wean Piglet IV V (peripheral) 1.18 L (total)
Mature Swine IV Vz 0.914
Dairy Goat IV Vdss 0.35

Protein Binding Dynamics

The extent of plasma protein binding significantly influences the distribution and availability of a drug to its target sites. This compound is characterized by a high degree of plasma protein binding across multiple species. This high binding affinity can contribute to its relatively low volume of distribution, as the drug is retained within the bloodstream.

In dogs, this compound is approximately 92.2% bound to serum proteins nih.gov. Similarly, high protein binding has been observed in horses (86.9%) and goats (84.8%) nih.gov. One source indicates that this compound meglumine (B1676163) has approximately 99% plasma protein binding frontiersin.org. This high level of protein binding is a critical factor in the drug's pharmacokinetic profile.

Interactive Data Table: Plasma Protein Binding of this compound

Species Percentage of Protein Binding
Dog 92.2%
Horse 86.9%
Goat 84.8%
General ~99%

Tissue Distribution and Accumulation

Following administration, this compound distributes to various tissues. The concentration and persistence of the drug in these tissues are important for both its therapeutic effect and residue considerations in food-producing animals.

In cattle, studies have shown that this compound residues can be widely distributed throughout the musculature researchgate.net. A physiologically based pharmacokinetic (PBPK) model for cattle predicted plasma, liver, and milk concentrations of this compound following various administration routes nih.gov.

In goats, after intravenous administration, the highest mean concentrations of this compound were found in the kidney (0.137 ± 0.062 μg/g) and liver (0.077 ± 0.029 μg/g) at 24 hours post-administration. The tissue elimination half-lives were longest in the muscle (55.81 h), followed by fat (36.15 h), liver (14.34 h), and kidney (13.65 h) nih.gov.

In pigs, detectable concentrations of this compound have been found in the liver even after urine samples were negative nih.gov. Following intramuscular administration, this compound was detected in liver samples from six out of seven pigs at necropsy, with concentrations ranging from 0.0001 to 0.0012 µg/g nih.govresearchgate.net. Only one kidney sample tested positive nih.gov.

In tilapia, following intramuscular injection, this compound peak concentrations in tissue were higher and detectable for a longer period than meloxicam (B1676189). However, tissue concentrations of both drugs were undetectable by 9 hours post-administration mdpi.com.

Modeling of Drug Distribution Compartments (e.g., Central, Shallow, Deep Peripheral)

Pharmacokinetic modeling is used to describe the distribution and elimination of drugs in the body. For this compound, multi-compartment models are often necessary to accurately represent its pharmacokinetic behavior.

In dogs, plasma data for this compound after IV administration best fit a two-compartment model nih.gov. A study in pre-wean piglets also utilized a two-compartment pharmacokinetic model with first-order elimination to describe the disposition of this compound meglumine frontiersin.org.

In horses, the disposition of this compound administered intravenously was described by a two-compartment model at a lower dose and a three-compartment model at a higher dose madbarn.com. This suggests dose-dependent distribution kinetics.

Pharmacokinetic/pharmacodynamic modeling in calves has suggested the existence of three distribution compartments that correlate with different sites of action: a central compartment, a shallow peripheral compartment, and a deep peripheral compartment avma.org.

Elimination Processes

The elimination of this compound from the body is a critical aspect of its pharmacokinetics, influencing the duration of its effects and the withdrawal times required for food-producing animals. Elimination is primarily achieved through metabolism and excretion.

Elimination Half-Life across Species and Administration Routes

The elimination half-life (t½) is the time required for the concentration of the drug in the plasma to decrease by half. This parameter varies considerably among species and can be influenced by the route of administration.

Dogs: The elimination half-life after IV administration is approximately 3.7 hours nih.gov.

Calves: A long elimination half-life of 6.87 ± 0.49 hours has been reported after IV administration avma.org. In Holstein calves, the mean half-life was 4.99 hours for the intravenous route and 6.42 hours for topical administration nih.gov.

Pre-wean Piglets: The mean elimination half-lives were estimated at 7.06, 9.12, 11.38, and 38.89 hours for IV, intramuscular (IM), oral (PO), and transdermal (TD) routes, respectively frontiersin.org.

Mature Swine: The elimination half-life for IV, IM, and PO administration was 6.29 hours, 7.49 hours, and 7.08 hours, respectively nih.gov. Another study in pigs reported a mean apparent elimination half-life in plasma of 5.00 ± 1.89 hours after IM injection nih.govresearchgate.net.

Goats: In dairy goats, the elimination half-lives were 3.6, 3.4, and 4.3 hours for IV, IM, and PO administration, respectively nih.gov.

Horses: Following a single IV administration, the plasma half-life was determined to be 1.6 hours europa.eu. Another study reported alpha and beta half-lives of 0.61 and 1.5 hours, respectively, for IV administration of a lower dose, and alpha, beta, and lambda half-lives of 0.16, 1.52, and 6.00 hours for a higher IV dose madbarn.com.

Black Rhinoceros: The oral this compound meglumine half-life ranged from 3.88 to 14.85 hours, while the IV half-life was reported as 27.6 hours in one animal and 4.8 hours in another rhinoresourcecenter.comnih.gov.

Tilapia: After intramuscular administration, the terminal half-life was 7.34 hours mdpi.com.

Interactive Data Table: Elimination Half-Life of this compound (hours)

Species IV IM Oral Transdermal
Dog 3.7 - - -
Calf 6.87 ± 0.49 - - 6.42
Pre-wean Piglet 7.06 9.12 11.38 38.89
Mature Swine 6.29 7.49 7.08 -
Goat 3.6 3.4 4.3 -
Horse 1.5 - 6.0 - - -
Black Rhinoceros 4.8 - 27.6 - 3.88 - 14.85 -
Tilapia - 7.34 - -

Clearance Mechanisms and Rates

Clearance (CL) refers to the volume of plasma cleared of a drug per unit of time and is a measure of the body's efficiency in eliminating the drug. Elimination occurs through both metabolism (primarily in the liver) and excretion (mainly via the kidneys and bile).

In dogs, the total body clearance after IV administration was 0.064 L/hr/kg nih.gov. In calves, the body clearance was reported as 0.20 ± 0.03 L/kg/h avma.org.

For pre-wean piglets, a study identified two metabolizer groups, with the fast metabolizer group having a clearance of 11.5 L/min and the slow metabolizer group having a lower clearance of 4.7 L/min frontiersin.org. In mature swine, the geometric mean clearance was 1.68 ml/min/kg for IV administration nih.gov. Another study in pigs reported a renal clearance of 4.72 ± 2.98 mL/h/kg nih.govresearchgate.net.

In dairy goats, the clearance was 110 mL/h/kg following IV administration nih.gov.

In tilapia, the clearance after intramuscular administration was 87.09 mL/h/kg mdpi.com.

The elimination of this compound involves both renal and fecal excretion. In calves, following intramuscular administration, 31% and 43% of the radioactivity from radiolabeled this compound was recovered in the urine and feces, respectively europa.eu. Parent compound accounted for approximately 8% and 21% of the administered dose excreted in urine and feces, respectively europa.eu. In horses, cumulative urinary recovery was around 61-63% of the administered dose madbarn.com.

Interactive Data Table: Clearance of this compound

Species Administration Route Clearance Rate
Dog IV 0.064 L/hr/kg
Calf IV 0.20 ± 0.03 L/kg/h
Pre-wean Piglet IV 4.7 - 11.5 L/min (total)
Mature Swine IV 1.68 ml/min/kg
Pig IM 4.72 ± 2.98 mL/h/kg (renal)
Dairy Goat IV 110 mL/h/kg
Tilapia IM 87.09 mL/h/kg

Biliary and Renal Excretion Pathways

The elimination of this compound from the body occurs through both biliary and renal pathways, with the predominant route varying between species. In horses, after intravenous and oral administration, the cumulative urinary recovery was found to be 61.0% and 63.3%, respectively, over a 12-hour period. researchgate.net This suggests that a significant portion of the drug is excreted via the kidneys in this species. researchgate.net

Studies involving radiolabeled this compound (¹⁴C-flunixin) have provided more detailed insights into the excretion balance. In calves that received intramuscular injections, approximately 31% of the radioactivity was recovered in the urine and 43% in the feces. europa.eu In contrast, piglets excreted a mean of 72% of the administered radioactivity in urine and 18% in feces over 16 days. europa.eu These findings highlight a notable species-dependent difference in the primary excretion route, with renal excretion being more dominant in piglets and a more balanced excretion between urine and feces observed in calves.

In pigs, the renal clearance of this compound has been measured at 4.72 ± 2.98 mL/h/kg, with urine concentrations peaking between 4 and 8 hours after intramuscular injection. nih.gov Interestingly, the peak concentrations of this compound in urine were higher than the maximum levels observed in plasma. nih.gov

Table 1: Comparative Excretion of this compound in Different Species

Species Administration Route Urine Excretion Fecal Excretion Source
Calves Intramuscular ~31% ~43% europa.eu
Piglets Intramuscular ~72% ~18% europa.eu
Horses Intravenous ~75.5% (accounted for) Not specified researchgate.net
Horses Oral ~77.5% (accounted for) Not specified researchgate.net

Metabolite Formation and Excretion (e.g., 5-Hydroxythis compound)

In lactating dairy cattle, 5-hydroxythis compound is a key component found in milk following this compound administration. europa.eunih.gov Studies analyzing milk samples have shown that after the last dose, 5-hydroxythis compound can be the dominant fraction present, particularly at the 12-hour time point. europa.eu The ratio of 5-hydroxythis compound to total radioactive residues in milk was 0.46 at 12 hours, decreasing to 0.17 at 24 hours and then increasing slightly to 0.22 at 36 hours. europa.eu The concentration of 5-hydroxythis compound in milk is influenced by the route of administration and the cow's rate of milk production. nih.gov Measurable concentrations of this metabolite were found in milk from some cows at 48 hours post-injection via intramuscular or subcutaneous routes, but not in cows that received intravenous injections. nih.gov

The excretion of this compound and its metabolites is substantial, with some reports indicating that approximately 90% of the drug is excreted in the urine. nih.gov In addition to the parent compound, a glusulase-hydrolysable conjugate of this compound has been identified in urine, accounting for a significant percentage of the administered dose. europa.eu

Table 2: Ratio of 5-Hydroxythis compound and Parent this compound to Total Residues in Bovine Milk

Time Point (Post Last Dose) Ratio of 5-Hydroxythis compound to Total Residues Ratio of Parent this compound to Total Residues Source
12 hours 0.46 0.18 europa.eu
24 hours 0.17 0.20 europa.eu
36 hours 0.22 0.22 europa.eu

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. For this compound, PBPK models have been developed for species such as cattle and swine to predict drug concentrations in plasma, tissues, and milk. nih.govresearchgate.netnih.gov These models serve as a scientifically based tool to estimate tissue residues and predict appropriate withdrawal intervals, which is particularly important for food-producing animals. nih.govoup.com

The development of these models involves integrating physiological parameters (like organ weights and blood flows), which are often sourced from existing literature, with drug-specific data. nih.govresearchgate.net A key feature of this compound PBPK models is the inclusion of blood flow-limited distribution to tissues and elimination processes in the liver and kidney. nih.gov Some models also incorporate enterohepatic recirculation, where the parent drug is regenerated from conjugated metabolites in the liver. nih.gov

PBPK models for this compound have been designed to be user-friendly and interactive, allowing for the simulation of various therapeutic regimens and administration routes, including intravenous, intramuscular, subcutaneous, oral, and even transdermal exposures. researchgate.netnih.govoup.com These models have highlighted that factors such as age and disease state can significantly influence drug clearance, suggesting that variability in these physiological factors needs to be considered when establishing withdrawal times. nih.govtandfonline.com

Influence of Physiological Factors on Pharmacokinetics

The age of an animal can significantly alter the pharmacokinetic profile of this compound. Studies in both Holstein calves and Thoroughbred horses have demonstrated age-dependent differences in how the drug is processed and eliminated. avma.orgnih.govnih.govmadbarn.com

In Holstein calves, a comparison between 2-month-old and 8-month-old animals revealed that the plasma clearance of intravenously administered this compound was slower in the younger calves. avma.org This resulted in a greater area under the curve (AUC), a longer elimination half-life (t₁/₂), and a longer mean residence time (MRT) in the 2-month-old calves compared to their 8-month-old counterparts. avma.orgnih.gov

A similar correlation between age and this compound disposition has been observed in Thoroughbreds. nih.govmadbarn.com When comparing horses aged 5 years or younger to those aged 9 years or older, the older horses exhibited a significantly lower total body clearance and elimination rate constant, and consequently, a significantly longer half-life. nih.govmadbarn.com These findings indicate that older horses eliminate this compound more slowly than younger ones. nih.gov

Table 3: Age-Related Differences in this compound Pharmacokinetic Parameters (IV Administration)

Species Age Group Clearance Elimination Half-Life (t₁/₂) Area Under the Curve (AUC) Source
Holstein Calves 2 Months Slower Greater Greater avma.orgnih.gov
Holstein Calves 8 Months Higher Lower Lower avma.orgnih.gov
Thoroughbred Horses ≤ 5 years Greater Shorter Not specified nih.govmadbarn.com
Thoroughbred Horses ≥ 9 years Lower Longer Not specified nih.govmadbarn.com

The pharmacokinetics of this compound show considerable variation across different animal species. Parameters such as elimination half-life, clearance, and volume of distribution are often species-dependent.

In ruminants like dairy goats, the elimination half-life following intravenous administration is approximately 3.6 hours, with a clearance of 110 mL/h/kg and a volume of distribution at steady state of 0.35 L/kg. nih.gov These values are reported to be comparable to those in other ruminants such as cattle and sheep. nih.gov In lactating Holstein cows, the terminal half-life after IV injection was 3.42 hours. nih.gov

Horses appear to eliminate this compound more rapidly than ruminants, with reported elimination half-lives around 1.5 hours. researchgate.net However, a study comparing miniature horses and quarter horses found no significant differences in total body clearance or other key pharmacokinetic parameters, suggesting dosage adjustments based on breed size may not be necessary within this species. madbarn.com

Studies in rhinoceroses have revealed further differences. The oral administration of this compound in black rhinoceroses resulted in a half-life ranging from 3.88 to 14.85 hours. uu.nlnih.govrhinoresourcecenter.com This is considerably longer than what is observed in horses. researchgate.net Furthermore, the maximum plasma concentration (Cmax) of this compound was found to be lower in black rhinoceroses compared to white rhinoceroses. uu.nlnih.govrhinoresourcecenter.com

Table 4: Comparison of this compound Pharmacokinetic Parameters Across Species (IV Administration)

Species Elimination Half-Life (t₁/₂) Clearance (CL) Volume of Distribution (Vdss) Source
Dairy Goats 3.6 h 110 mL/h/kg 0.35 L/kg nih.gov
Holstein Cows 3.42 h Not specified Not specified nih.gov
Horses 1.5 h (beta phase) Not specified Not specified researchgate.net
Pigs 5.00 h Not specified Not specified nih.gov

The presence of disease, particularly conditions like endotoxemia or organ failure, can significantly alter the pharmacokinetics of this compound. In endotoxemic rabbits, the total plasma clearance of this compound was significantly lower (0.43 L/(h·kg)) compared to healthy animals. researchgate.net This reduced clearance led to a significantly longer elimination half-life (1.90 h) and a higher area under the curve (AUC). researchgate.net Similar findings have been noted in other studies involving endotoxemic rabbits, where the terminal half-life and mean residence time were increased while total body clearance decreased. tubitak.gov.trresearchgate.net

The impact of organ dysfunction on this compound's pharmacokinetic profile has been investigated in rats with induced acute hepatic and renal failure. nih.gov Both conditions resulted in a significantly increased AUC, a prolonged elimination half-life, and reduced total body clearance when compared to control groups. nih.gov These results indicate that both the liver and the kidneys are crucial for the elimination of this compound, and impairment of either organ can lead to a reduced rate of drug removal. nih.gov

In heifers with experimentally induced endotoxemia, pretreatment with this compound was shown to abrogate the typical increases in rectal temperature and prostaglandin (B15479496) F2 alpha metabolite concentrations, demonstrating its pharmacodynamic effect during a disease state. nih.gov

Table 5: Effect of Endotoxemia on this compound Pharmacokinetics in Rabbits

Condition Total Plasma Clearance Elimination Half-Life (t₁/₂) Area Under the Curve (AUC) Source
Healthy Significantly Higher Shorter Lower researchgate.net
Endotoxemic Significantly Lower 1.90 h (Significantly Higher) Significantly Higher researchgate.net

Pharmacodynamic Investigations of Flunixin and Its Therapeutic Efficacy

Anti-inflammatory Efficacy in Disease Models

Surgical Pain Mitigation

Studies have investigated the efficacy of flunixin in mitigating pain following surgical procedures in various animal species. For instance, research in goat kids undergoing surgical castration demonstrated that this compound meglumine (B1676163) was superior to meloxicam (B1676189) in preventing increased postoperative pain sensitivity. nih.gov Goats treated with this compound meglumine did not show increased pain sensitivity after surgery, while those receiving meloxicam exhibited pain soon after the procedure and showed higher sensitivity for up to 72 hours post-surgery compared to the this compound group. nih.gov Another study evaluating transdermal this compound meglumine for pain mitigation after castration in goats indicated that a single dose might not be sufficient to reduce physiological indicators of pain, although it may help mitigate pain as suggested by increased dry matter intake. oup.com In horses, this compound has been compared to other NSAIDs for managing postoperative pain. nih.gov

Analgesic Efficacy

This compound demonstrates analgesic efficacy through its action on pain pathways, likely involving the inhibition of prostaglandin (B15479496) synthesis at peripheral inflamed tissues. ymaws.com

Pain Relief in Response to Mechanical and Chemical Stimulation

This compound's analgesic effects have been evaluated using models involving mechanical and chemical stimulation. In studies using the formalin test in chicks, this compound meglumine significantly increased the latency to lift the right foot and caused a significant decline in foot lifting frequency, indicating analgesic effects against chemical stimulation. ekb.eg In zebrafish larvae exposed to noxious chemicals like acetic acid, this compound was tested for its efficacy in reducing altered behavior associated with pain. wellbeingintlstudiesrepository.org Research in horses with mechanically induced lameness showed that lameness scores were significantly lower in horses treated with this compound meglumine compared to control groups. researchgate.net

Dose-Dependent Analgesic Effects

The analgesic effects of this compound have been shown to be dose-dependent in various studies. In chicks, the dose-dependent analgesic effect of this compound meglumine administered intraperitoneally and orally was observed, with effects starting within 15 minutes and lasting over 120 minutes. ekb.egekb.eg The peak analgesic effect was typically observed 30 minutes after treatment. ekb.egekb.eg While some pharmacokinetic-pharmacodynamic models predicted maximal analgesic effects at specific doses with dose-dependent increases in duration, clinical studies in horses with navicular syndrome showed similar efficacy between different doses, suggesting that maximal effect might be achieved at lower doses with duration being the dose-dependent factor. avma.org

Antipyretic Effects

This compound is recognized for its significant antipyretic properties. wikipedia.orgresearchgate.net Its ability to reduce fever has been demonstrated in various animal models. In cats, this compound meglumine administered prior to lipopolysaccharide (LPS) injection almost completely inhibited LPS-induced hyperthermia in both young and adult cats, showing similar antipyretic effects across age groups. vin.comnih.govjst.go.jp Studies in rabbits with fever induced by peptone also showed that this compound meglumine had obvious antipyretic effects. researchgate.net The antipyretic effect of higher dosages of this compound meglumine was significantly stronger compared to other analgesics in some studies. researchgate.net

Comparative Pharmacodynamic Studies with Other NSAIDs

Comparative studies have evaluated the pharmacodynamic profile and therapeutic efficacy of this compound against other NSAIDs. nih.govoup.comvin.commims.comoup.com These comparisons often highlight differences in potency, duration of action, and effects on specific physiological parameters.

Comparison with Meloxicam

Comparisons between this compound and meloxicam are frequently conducted due to their common use in veterinary medicine. oup.commims.comnih.gov In studies assessing pain mitigation following surgical castration in goat kids, this compound meglumine demonstrated superior efficacy in preventing increased postoperative pain sensitivity compared to meloxicam. nih.gov Goats treated with this compound meglumine maintained lower pain sensitivity for a longer duration post-surgery than those treated with meloxicam. nih.gov

Research comparing the inhibitory effects on smooth muscle motility of the gastrointestinal tract in cattle showed that this compound meglumine was more potent than meloxicam. researchgate.net Based on area-under-curve, beats-per-minute, and peak maximum values, this compound meglumine exhibited a greater inhibitory effect across different sections of the gastrointestinal tract compared to meloxicam. researchgate.net

In a study comparing their effects on prostaglandin E2 (PGE2) levels in calves undergoing dehorning, intravenous administration of this compound suppressed blood PGE2 synthesis for up to 12 hours, while oral administration of meloxicam had no significant effect on PGE2 blood concentration. unito.it This suggests a more pronounced effect of this compound on systemic prostaglandin synthesis in this context.

However, studies comparing this compound and meloxicam for lameness in sows using objective measures like pressure algometry and gait analysis have indicated that both drugs mitigated pain sensitivity, with sows treated with either this compound meglumine or meloxicam tolerating higher pressure thresholds and showing improved weight distribution compared to control groups. nih.govcambridge.org

The following table summarizes some comparative findings between this compound and Meloxicam:

Study FocusSpeciesThis compound OutcomeMeloxicam OutcomeReference
Surgical Pain (Castration)GoatsSuperior in preventing increased pain sensitivityExhibited pain sooner, higher sensitivity post-op nih.gov
GI Smooth Muscle InhibitionCattleMore potent inhibitory effectLess potent inhibitory effect researchgate.net
PGE2 Synthesis InhibitionCalvesSuppressed blood PGE2 for up to 12h (IV)No significant effect on blood PGE2 (Oral) unito.it
Lameness Pain MitigationSowsMitigated pain sensitivityMitigated pain sensitivity nih.govcambridge.org
Mild Visceral Post-op PainHorsesSimilar analgesic efficacySimilar analgesic efficacy nih.gov

Comparison with Ketoprofen (B1673614)

Comparative studies have investigated the pharmacodynamic profiles of this compound and ketoprofen in various species. In horses, a comparative study using a tissue cage model of acute inflammation found that both this compound and ketoprofen inhibited bradykinin-induced swelling. This compound was a more potent inhibitor of exudate PGE2 compared to ketoprofen, with a lower EC50 value capes.gov.br. While both drugs significantly inhibited serum thromboxane (B8750289) B2 synthesis for up to 24 hours, no significant differences were observed between them in this regard capes.gov.brresearchgate.net. The duration of the anti-inflammatory effect also differed, with this compound showing a longer-lasting effect (significant up to 30 h) compared to ketoprofen (significant up to 12 h) in one study researchgate.net. Calculated Emax values for the inhibition of exudate PGE2 were higher for this compound than for ketoprofen in horses researchgate.net.

In neonatal piglets, a study comparing this compound and ketoprofen found that both drugs exhibited antinociceptive effects in a kaolin-induced inflammation model. This compound at 4.4 mg/kg showed a more relevant and long-lasting effect (34 hr) on the mechanical nociceptive threshold compared to lower doses nih.gov.

In dairy cows, ex vivo assays showed that both this compound meglumine and ketoprofen inhibited COX-1 and COX-2 isoforms, with a preference for COX-1. They showed similar anti-inflammatory effects in terms of inhibiting LPS-induced PGE2 and coagulation-induced TXB2 production, although this compound, but not ketoprofen, still showed significant inhibition of TXB2 production 25 hours after the last administration unito.it.

A study in mallard ducks indicated that both this compound and ketoprofen significantly suppressed plasma thromboxane B2 for approximately 12 hours compared to baseline bioone.org.

Comparison with Phenylbutazone (B1037)

This compound and phenylbutazone are both non-selective NSAIDs that inhibit COX-1 and COX-2 enzymes mdpi.com. Studies comparing their effects have been conducted in horses. In a tissue-cage model in sheep, this compound meglumine was found to be a more potent COX inhibitor than phenylbutazone and exhibited more selectivity for the inducible form of COX (COX-2) in vivo nih.gov. This compound meglumine significantly inhibited carrageenan-induced exudate PGE2 formation and serum TXB2 generation for up to 32 hours, while phenylbutazone produced only mild inhibition of exudate PGE2 and greater inhibition of serum TXB2 nih.gov.

Regarding duration of action, while phenylbutazone has a longer plasma half-life than this compound meglumine, studies suggest that this compound may maintain effectiveness for a similar or longer duration in inflammatory exudate avma.org. A single dose of this compound meglumine (1.1 mg/kg, IV) inhibited prostaglandin production in equine inflammatory exudate for 24 hours, similar to phenylbutazone (4.4 mg/kg, IV) avma.org. Plasma concentrations of NSAIDs in inflammatory exudate can exceed plasma concentrations, with this compound reaching higher concentrations in exudate than plasma within 6 hours, compared to 12 hours for phenylbutazone avma.org.

In terms of analgesic efficacy for lameness in horses, one study found no significant difference in postoperative pain scores between horses receiving intravenous phenylbutazone (4 mg/kg), this compound meglumine (1 mg/kg), or carprofen (B1668582) (0.7 mg/kg). However, horses receiving this compound meglumine had a longer interval before requiring additional analgesia compared to those receiving phenylbutazone nih.gov.

Comparison with Carprofen and Etodolac (B1671708)

Comparisons between this compound and carprofen or etodolac have also been explored. Carprofen is considered a more selective inhibitor of COX-2 compared to phenylbutazone and this compound meglumine nih.gov. In a study evaluating postoperative analgesia in horses, there was no significant difference in pain scores or the need for additional analgesia between horses receiving intravenous carprofen (0.7 mg/kg), this compound meglumine (1 mg/kg), or phenylbutazone (4 mg/kg) nih.gov. The time interval before additional analgesia was needed was comparable between horses receiving carprofen and those receiving this compound meglumine nih.gov.

An in vitro study using horse colon tissues found that this compound, carprofen, ketoprofen, and phenylbutazone dose-dependently inhibited contractions nih.gov. However, another in vitro study in equine jejunum reported that while this compound substantially reduced contractility, etodolac induced contractions, highlighting potential species- and tissue-specific NSAID responses nih.gov.

Selectivity and Impact on Gastrointestinal Smooth Muscle Activity

This compound is generally considered a non-selective inhibitor of cyclooxygenase, affecting both COX-1 and COX-2 enzymes sci-hub.semdpi.comfrontiersin.org. COX-1 is constitutively expressed and involved in maintaining physiological functions, including the production of prostaglandins (B1171923) that protect the gastrointestinal mucosa sci-hub.semdpi.comnih.gov. COX-2 is typically induced during inflammation sci-hub.semdpi.com.

Studies have investigated the impact of this compound on gastrointestinal smooth muscle activity. In isolated cattle gastrointestinal tissues (abomasum, ileum, proximal loop, and centripetal gyri of the ascending colon), this compound meglumine demonstrated a more potent inhibitory effect on smooth muscle contractions compared to meloxicam, a more COX-2 selective NSAID nih.govresearchgate.netresearchgate.net. This inhibitory effect was observed across different tissue types nih.govresearchgate.netresearchgate.net. For example, based on area under curve (AUC) values, this compound meglumine was significantly more effective than meloxicam in inhibiting contractions in the abomasum, ileum, proximal loop, and centripetal gyri tissues nih.govresearchgate.netresearchgate.net. Similar findings were reported based on beats per minute (BPM) and peak maximum (PMAX) values nih.govresearchgate.netresearchgate.net.

An in vitro study in equine jejunum showed that this compound substantially reduced contractility nih.gov. Another study in horse colon tissues indicated that this compound inhibited contractions dose-dependently nih.gov. These findings suggest that this compound can directly influence gastrointestinal smooth muscle activity, potentially contributing to its effects on conditions like colic nih.gov.

However, the inhibition of COX-1 by non-selective NSAIDs like this compound is associated with potential gastrointestinal adverse effects due to the reduction of protective prostaglandins sci-hub.semdpi.comnih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Relationships

PK/PD modeling is a valuable tool for understanding the relationship between drug concentration and its effects, providing insights into the time course and intensity of drug action capes.gov.br. Studies have applied PK/PD modeling to this compound to better characterize its effects.

Concentration-Effect Relationships (e.g., IC50 values for PGE2 and Thromboxane Inhibition)

Concentration-effect relationships, often expressed as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values, quantify the potency of a drug in inhibiting a specific biological target or producing a particular effect. For this compound, these values have been determined for its inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) synthesis.

In a tissue-cage model in sheep, this compound meglumine significantly inhibited carrageenan-induced exudate PGE2 formation with an IC50 of < 0.4 nM and serum TXB2 generation with an IC50 of 17 nM nih.gov. This indicates potent inhibition of both mediators.

In horses, this compound was a more potent inhibitor of exudate PGE2 than ketoprofen, with a lower EC50 (0.019 ± 0.010 μg/ml for this compound vs. 0.057 ± 0.009 μg/ml for ketoprofen) capes.gov.brresearchgate.net. For serum TXB2 inhibition in horses, the EC50 for this compound was lower than that for racemic ketoprofen, although the difference was not statistically significant in one study (0.035 ± 0.010 pg/ml for this compound vs. 0.061 ± 0.016 pg/ml for racemic ketoprofen) researchgate.net.

In vitro assays using human COX-1 microsomes have shown that this compound is a potent inhibitor of COX-1, with an IC50 value of 1 nM nih.gov.

In piglets, PK/PD modeling of this compound's effect on mechanical nociceptive threshold in a kaolin-induced inflammation model yielded median IC50 values of 6.78 mg/ml and 2.63 mg/ml at different dose levels nih.govresearchgate.net. The ED50 (effective dose 50%) in this model was reported as 6.6 mg/kg nih.govresearchgate.net.

These IC50 and EC50 values highlight the potency of this compound in inhibiting key inflammatory mediators, providing a quantitative basis for its pharmacodynamic effects.

Correlation between Plasma Concentrations and Clinical Efficacy

Establishing a direct correlation between plasma drug concentrations and clinical efficacy can be challenging for NSAIDs like this compound, partly due to their distribution to inflammatory sites wikipedia.orgavma.orgfrontiersin.org. While plasma concentrations reflect drug levels in the systemic circulation, the therapeutic effects often occur at the site of inflammation, where drug concentrations may differ significantly wikipedia.orgavma.orgfrontiersin.org.

Despite a relatively short plasma half-life (e.g., 1.6-2.5 hours in horses), the effects of this compound can persist for a longer duration (up to 30 hours), likely due to its accumulation at inflammatory foci wikipedia.org. Studies in horses have shown that concentrations of this compound in inflammatory exudate begin to exceed plasma concentrations within hours of administration avma.org.

Research using PK/PD modeling has attempted to link plasma concentrations to clinical effects. In horses, significant suppression of serum thromboxane B2 production was maintained for up to 24 hours after a single intravenous dose of 1.1 mg/kg this compound, with this effect diminishing when plasma concentrations decreased to 10-20 ng/mL researchgate.net. This suggests a potential threshold plasma concentration for maintaining a significant pharmacodynamic effect on thromboxane production researchgate.net.

However, some studies emphasize that measuring unbound drug concentrations at the tissue level (e.g., in interstitial fluid) may be more closely related to efficacy than total plasma concentrations, as only unbound drug is typically available to interact with targets frontiersin.org. Studies in piglets have shown that this compound persists longer in interstitial fluid than in plasma, and the time to peak concentration differs between plasma and interstitial fluid frontiersin.org. This highlights the complexity of correlating plasma concentrations directly with clinical outcomes, as tissue distribution and local concentrations play a significant role in the duration and intensity of the pharmacodynamic effect frontiersin.org.

While a precise universal correlation between plasma concentration and clinical efficacy for this compound across all conditions and species remains an area of ongoing research, PK/PD modeling and studies evaluating drug concentrations at the site of action provide valuable insights into the complex relationship between this compound exposure and its therapeutic effects.

Data Tables

Comparison with Ketoprofen in Horses (Tissue Cage Model)This compound (mean ± s.e.m)Ketoprofen (mean ± s.e.m)Statistical Significance (P)Citation
Exudate PGE2 EC50 (μg/ml)0.019 ± 0.0100.057 ± 0.009< 0.01 capes.gov.brresearchgate.net
Serum TxB2 EC50 (pg/ml, racemic KTP)0.035 ± 0.0100.061 ± 0.016Not statistically significant researchgate.net
Exudate PGE2 Emax (%)72.96 ± 3.4240.52 ± 2.83< 0.01 researchgate.net
Duration of significant effect (Exudate PGE2 inhibition)Up to 30 hUp to 12 h- researchgate.net
Comparison with Phenylbutazone in Sheep (Tissue Cage Model)This compound Meglumine (1.1 mg/kg IV)Phenylbutazone (4.4 mg/kg IV)Citation
Exudate PGE2 Inhibition (Emax)100%10% nih.gov
Exudate PGE2 IC50 (nM)< 0.4- nih.gov
Serum TXB2 Inhibition (Emax)100%75.3% nih.gov
Serum TXB2 IC50 (nM)1736.0 nih.gov
Inhibition of Gastrointestinal Smooth Muscle Contractions in Cattle (IC50 Ratios MEL/FNX)AbomasumIleumProximal LoopCentripetal GyriCitation
AUC Ratio (MEL/FNX)8.574.2812.443.93 nih.govresearchgate.netresearchgate.net
BPM Ratio (MEL/FNX)7.223.887.033.35 nih.govresearchgate.netresearchgate.net
PMAX Ratio (MEL/FNX)6.134.437.077.02 nih.govresearchgate.netresearchgate.net
This compound IC50 Values for COX InhibitionIC50TargetSpecies/AssayCitation
This compound (in vitro)1 nMHuman COX-1Microsomal assay nih.gov
This compound Meglumine (1.1 mg/kg IV in sheep)< 0.4 nMExudate PGE2Tissue cage model nih.gov
This compound Meglumine (1.1 mg/kg IV in sheep)17 nMSerum TXB2Tissue cage model nih.gov
This compound (in horses)0.019 μg/mlExudate PGE2Tissue cage model capes.gov.brresearchgate.net
This compound (in horses)0.035 pg/mlSerum TxB2PK/PD modeling researchgate.net
This compound (in piglets, 4.4 mg/kg IV)2.63 mg/mlNociceptive ThresholdKaolin inflammation model nih.govresearchgate.net

Drug Interactions Involving Flunixin

Interactions Affecting Flunixin Pharmacokinetics

Co-administration with Enrofloxacin (B1671348) Studies have investigated the pharmacokinetic interactions between this compound and enrofloxacin, a fluoroquinolone antibiotic used in veterinary medicinecabidigitallibrary.orgwikipedia.org. In calves, co-administration of enrofloxacin with this compound significantly altered the pharmacokinetics of flunixincabidigitallibrary.orgveterinaryworld.orgresearchgate.net. Enrofloxacin delayed the absorption of this compound and accelerated its elimination from the bodycabidigitallibrary.orgveterinaryworld.orgresearchgate.net.

Research in calves showed a significant increase in the area under the curve (AUC) of this compound by 32% and an increase in the elimination rate constant from the central compartment by 37% when co-administered with enrofloxacin, compared to this compound administered alone cabidigitallibrary.orgveterinaryworld.orgresearchgate.net. The elimination half-life of this compound was significantly decreased by 27% cabidigitallibrary.orgveterinaryworld.orgresearchgate.net. The maximum plasma concentration (Cmax) of this compound also showed a significant increase (28%) following co-administration with enrofloxacin cabidigitallibrary.orgveterinaryworld.orgresearchgate.net.

In dogs, co-administration of this compound and enrofloxacin has also been shown to result in significant changes in this compound pharmacokinetics researchgate.net. A study indicated a 41% increase in the AUC and a 53% extension of the terminal half-life of this compound when given with enrofloxacin researchgate.net. This compound also reached its maximum plasma concentration 2.75 times faster researchgate.net. These observed changes in drug clearances suggest an interaction during the elimination phase researchgate.net.

The concomitant use of this compound and enrofloxacin should be approached with care due to these observed alterations in this compound's pharmacokinetics researchgate.net.

SpeciesCo-administered DrugThis compound AUC ChangeThis compound Elimination Half-life ChangeThis compound Cmax ChangeReference
CalvesEnrofloxacin+32%-27%+28% cabidigitallibrary.orgveterinaryworld.orgresearchgate.net
DogsEnrofloxacin+41%+53%Reached Cmax 2.75 times faster researchgate.net

Interactions Affecting Other Drug Pharmacokinetics/Pharmacodynamics

Impact on Antihypertensive Medications (e.g., Diuretics, ACE Inhibitors, ARAs, β-blockers) Nonsteroidal anti-inflammatory drugs like this compound can potentially reduce the efficacy of several antihypertensive drugsnih.gov. This interaction is likely due to the inhibition of prostaglandin (B15479496) synthesis by NSAIDsnih.gov. Prostaglandins (B1171923) play a role in the regulation of blood pressure and renal function, and some antihypertensive drugs, such as diuretics, beta-blockers, and ACE inhibitors, may act, in part, through increasing prostaglandin formationnih.gov.

This compound may decrease the effect of some antihypertensive drugs that inhibit prostaglandin synthesis, including diuretics, angiotensin-converting enzyme inhibitors (ACEIs), angiotensin receptor blockers (ARBs), and beta-blockers europa.eu. The combination of NSAIDs with ACE inhibitors (or ARBs) and diuretics is sometimes referred to as the "triple whammy" effect, which can potentially damage the kidneys healthify.nz. While using NSAIDs with beta-blockers may be less harmful to the kidneys, caution is still advised healthify.nz.

Effects on Excretion Rates of Co-administered Drugs

This compound has been observed to influence the renal excretion rates of various co-administered drugs, potentially leading to altered systemic concentrations. As a general characteristic of many NSAIDs, which are highly protein-bound (often over 95%), their interaction with other highly bound drugs can lead to competition for plasma protein binding sites, affecting the free fraction of the drug available for clearance ctdbase.orgwikipedia.org. While the elimination of most NSAIDs largely relies on hepatic biotransformation, renal excretion of unchanged drugs is typically minimal, often less than 5% of the dose wikipedia.org.

Specifically, this compound may decrease the excretion rate of several compounds, which could result in elevated serum levels of these drugs uni.lu. This interaction is particularly noted for a range of pharmaceutical agents as detailed in the table below.

Co-administered DrugPotential Effect on Excretion Rate by this compoundConsequenceSource
AuranofinDecreasedHigher serum level uni.lu
AurothioglucoseDecreasedHigher serum level uni.lu
AzacitidineDecreasedHigher serum level uni.lu
AzathioprineDecreasedHigher serum level uni.lu
Azelaic acidDecreasedHigher serum level uni.lu
AmpicillinDecreasedHigher serum level uni.lu
AmrinoneDecreasedHigher serum level uni.lu
AllopurinolDecreasedHigher serum level uni.lu
BenserazideDecreasedHigher serum level uni.lu
BenzatropineDecreasedHigher serum level uni.lu
BenznidazoleDecreasedHigher serum level uni.lu

Beyond these general observations, specific research findings illustrate the impact of this compound on drug excretion. In a study involving dogs, the co-administration of this compound meglumine (B1676163) and enrofloxacin demonstrated significant pharmacokinetic alterations guidetopharmacology.orgnih.govmims.com. The elimination half-life of enrofloxacin increased by 50%, and its maximum plasma concentration decreased by 21% when co-administered with this compound, compared to enrofloxacin administration alone guidetopharmacology.orgnih.govmims.com. Conversely, the area under the curve for this compound increased by 32%, and its elimination half-life increased by 29%, with a 23% decrease in its elimination rate constant from the central compartment when given concurrently with enrofloxacin guidetopharmacology.orgnih.govmims.com. These findings suggest an interaction during the elimination phase of both drugs guidetopharmacology.orgnih.govmims.com.

Increased Risk of Bleeding/Hemorrhage with Anticoagulants

The co-administration of this compound, as an NSAID, with anticoagulant medications significantly increases the risk of bleeding or hemorrhage uni.lu. NSAIDs inhibit cyclooxygenase enzymes, which are involved in platelet aggregation and the synthesis of prostaglandins that maintain gastrointestinal mucosal integrity ctdbase.orgctdbase.org. This mechanism contributes to their potential to cause hypocoagulability.

Research indicates a heightened risk of bleeding, particularly gastrointestinal (GI) and intracranial hemorrhage, when NSAIDs are used concurrently with oral anticoagulants (OACs). A comprehensive Danish nationwide cohort study, analyzing data from over 51,000 patients on OAC therapy for venous thromboembolism (VTE), revealed a more than two-fold increased rate of bleeding when NSAIDs were concurrently used.

The adjusted hazard ratios (aHRs) for any bleeding associated with NSAID use in patients on OACs were notably higher compared to non-NSAID use, as summarized in the table below:

NSAID TypeAdjusted Hazard Ratio (95% CI) for Any BleedingSource
Overall NSAID Use2.09 (1.67-2.62)
Ibuprofen1.79 (1.36-2.36)
Diclofenac3.30 (1.82-5.97)
Naproxen4.10 (2.13-7.91)

This increased bleeding risk was not confined to the gastrointestinal tract but also extended to other organ systems. Specific risks identified included a 2.24 times higher risk for gastrointestinal bleeding and a 3.22 times higher risk for intracranial bleeding with concurrent NSAID use. The study found consistent patterns of risk across various types of anticoagulants, including warfarin (B611796) and direct oral anticoagulants.

Furthermore, this compound has been specifically identified as increasing the risk or severity of bleeding when combined with other agents that affect coagulation, such as anagrelide (B1667380) and ancrod uni.lu.

Analytical Methodologies for Flunixin and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of Flunixin and its related compounds due to its robustness and versatility. Various HPLC methods have been developed, often employing reversed-phase columns and specific mobile phase compositions to achieve optimal chromatographic separation.

One such method involves the simultaneous determination of florfenicol (B1672845) and this compound in injectable solutions using a reversed-phase (RP-) C18e column (250 mm × 4.6 mm, 5 μm) at room temperature. The chromatographic separation is achieved with an isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture, with the pH adjusted to 2.8 using diluted phosphoric acid, and a flow rate of 1.0 mL/min. nih.gov, researchgate.net, birzeit.edu, birzeit.edu This method has demonstrated excellent linearity, accuracy, precision, specificity, robustness, and low limits of detection (LOD) and quantification (LOQ). For this compound, the LOD was found to be 0.20 μg/mL and the LOQ was 0.40 μg/mL. nih.gov Linearity for this compound was observed in the concentration range of 43.8 μg/mL to 175.4 μg/mL with a coefficient of determination (R²) of 0.9997. nih.gov

Another HPLC method for the determination of oxytetracycline (B609801) and this compound in injectable pharmaceutical dosage forms utilized a phenomixc18 column (15 cm length, 4.5 mm diameter, 5 µm particle size). This method employed mixtures of acetonitrile and buffer solution as mobile phases to achieve a pH of 8.5. The retention time for this compound was 4.573 minutes. najah.edu The linearity for this compound in this method was established in the concentration range of 0.032-0.128 mg/ml, with a mean recovery of 100.2%. najah.edu The LOD and LOQ for this compound were reported as 0.005281 mg/ml and 0.016003 mg/ml, respectively. najah.edu

Furthermore, a method for this compound and meglumine (B1676163) separation employed a Primesep 100 mixed-mode stationary phase column. This isocratic analytical method used a mobile phase composed of water, acetonitrile (MeCN), and a sulfuric acid (H2SO4) buffer. sielc.com

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterFlorfenicol & this compound Method nih.govOxytetracycline & this compound Method najah.eduThis compound & Meglumine Method sielc.com
Column RP-C18e (250 mm × 4.6 mm, 5 μm)Phenomixc18 (15 cm, 4.5 mm, 5 µm)Primesep 100 (4.6×150 mm, 5 µm, 100A)
Mobile Phase Acetonitrile:Water (pH 2.8 with H3PO4)Acetonitrile:Buffer (pH 8.5)MeCN:Water:H2SO4 Buffer
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Detection Wavelength 268 nm200-500 nm252 nm
This compound LOD 0.20 μg/mL0.005281 mg/mlNot specified
This compound LOQ 0.40 μg/mL0.016003 mg/mlNot specified
This compound Linearity 43.8–175.4 μg/mL (R²=0.9997)0.032–0.128 mg/mlNot specified
This compound Retention Time Not specified4.573 minNot specified

UV and DAD Detection

Ultraviolet (UV) and Diode Array Detection (DAD) are common detection techniques coupled with HPLC for this compound analysis. UV detection at specific wavelengths allows for the quantification of this compound based on its absorbance characteristics. For instance, a UV detection wavelength of 268 nm has been employed for this compound. nih.gov, researchgate.net, birzeit.edu, birzeit.edu In other applications, a UV detection wavelength of 252 nm has been used for this compound when separated on a Primesep 100 column. sielc.com, sielc.com

Diode Array Detectors (DADs), such as the DAD-3000 UV–VIS diode array detector, provide the advantage of collecting full UV spectral data across a range of wavelengths (e.g., 195 to 405 nm). This capability is particularly useful for peak purity assessment and for reconstructing chromatograms at optimal wavelengths, such as 327 nm for free this compound and its metabolites. researchgate.net, oup.com The use of a UV-PDA detector further enhances the ability to simultaneously quantify multiple analytes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are highly sensitive and selective techniques widely used for the determination of this compound and its metabolites, especially in complex biological matrices. These methods offer superior specificity and lower detection limits compared to traditional HPLC-UV methods.

An LC-MS/MS method for the quantitative determination of this compound in bovine muscle involves extraction with acetonitrile, followed by evaporation and reconstitution. Chromatographic separation is typically achieved on a reverse-phase column. oup.com, nih.gov, researchgate.net this compound detection is performed using positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode. oup.com, nih.gov This approach allows for the monitoring of specific precursor and product ions, enhancing the selectivity of the analysis. For quantification, the precursor ion m/z 297 is fragmented to the product ion m/z 279. usda.gov

UPLC-MS/MS has been employed for determining plasma this compound concentrations and for analyzing this compound and 5-hydroxythis compound in various livestock and fishery products, including milk, beef, chicken, egg, flatfish, and shrimp. nih.gov, chromatographyonline.com, avma.org For this compound and 5-hydroxythis compound in these matrices, the limits of detection (LODs) ranged from 2–8 μg/kg and 2–10 μg/kg, respectively, while the limits of quantification (LOQs) were 5–27 μg/kg and 6–33 μg/kg, respectively. nih.gov Recoveries for this compound and 5-hydroxythis compound in milk ranged from 97.2%–99.6% and 84.6%–101%, respectively, demonstrating the method's accuracy. nih.gov

A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/Q-TOF/MS/MS) method for this compound in equine plasma reported a LOD of 0.1 ng/mL and a LOQ of 1 ng/mL. researchgate.net The linear calibration curve for LC-MS/MS for this compound was 0.5-2000 ng/mL, and for 5-hydroxythis compound, it was 0.3 ng/mL. researchgate.net

Table 2: Representative LC-MS/MS and UPLC-MS/MS Parameters and Performance for this compound Analysis

ParameterLC-MS/MS (Bovine Muscle) oup.comUPLC-MS/MS (Various Matrices) nih.govLC/Q-TOF/MS/MS (Equine Plasma) researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI)Not specified (typically ESI)Electrospray Ionization Positive
Detection Mode Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)Not specified
Precursor Ion (this compound) m/z 297Not specifiedNot specified
Product Ion (this compound) m/z 279Not specifiedNot specified
This compound LOD Not specified2–8 μg/kg0.1 ng/mL
This compound LOQ Not specified5–27 μg/kg1 ng/mL
5-Hydroxythis compound LOD Not applicable2–10 μg/kg0.3 ng/mL
5-Hydroxythis compound LOQ Not applicable6–33 μg/kgNot applicable
This compound Recovery (Milk) Not applicable97.2%–99.6%Not applicable
5-Hydroxythis compound Recovery (Milk) Not applicable84.6%–101%Not applicable

Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM) is a highly specific and sensitive mode of operation in tandem mass spectrometry (MS/MS) that is frequently employed for the quantification of this compound. In SRM, the mass spectrometer is tuned to selectively monitor specific precursor ions and their characteristic product ions. For this compound, detection is typically performed with positive electrospray ionization in SRM mode, where one precursor ion and two product ions are monitored. oup.com, nih.gov, researchgate.net This targeted approach significantly reduces matrix interferences and enhances the signal-to-noise ratio, leading to improved accuracy and lower detection limits. A common transition for quantification of this compound involves the precursor ion m/z 297 fragmenting to the product ion m/z 279. usda.gov

Use of Deuterated Internal Standards (e.g., FLU-d3)

The use of deuterated internal standards, such as this compound-d3 (FLU-d3), is a critical component of robust and reliable LC-MS/MS and UPLC-MS/MS methods for this compound quantification. Deuterated internal standards are isotopically labeled versions of the analyte, possessing identical chemical properties but a slightly different mass due to the substitution of hydrogen atoms with deuterium. This allows them to behave similarly to the analyte during sample preparation and chromatographic separation, while being distinguishable by the mass spectrometer.

FLU-d3 is specifically used as an internal standard for the quantification of this compound by GC- or LC-MS. caymanchem.com, bertin-bioreagent.com Its application helps to compensate for potential variations in sample preparation, matrix effects, and instrumental fluctuations, thereby ensuring accurate and reliable quantification of the analyte. oup.com, nih.gov, researchgate.net In addition to FLU-d3, 5-hydroxythis compound-d3 has also been employed as an internal standard for the quantification of 5-hydroxythis compound. avma.org

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) offer a rapid and cost-effective screening approach for the detection of this compound and its metabolites in various biological samples. ELISA kits are designed for the specific detection of this compound in matrices such as equine or canine samples, as well as human urine, blood, or oral fluid. neogen.com, neogen.com, biocompare.com

These kits typically function as qualitative one-step screening tests. neogen.com, neogen.com, creative-diagnostics.com The assays utilize microtiter plates coated with specific antibodies and conjugated detection enzymes. biocompare.com In direct competitive ELISAs, the principle relies on the competition between the horseradish peroxidase (HRP) enzyme conjugate and the analyte (this compound or its metabolites) in the sample for a limited number of specific binding sites on the precoated microplate. neogen.com The extent of color development in the assay is inversely proportional to the amount of analyte present in the sample or standard. neogen.com

ELISA methods have demonstrated their capability to detect this compound equivalents in samples such as greyhound urine for extended periods, up to 96 hours post-administration. oup.com The limit of detection (LOD) for this compound in an ELISA system for greyhound urine was determined to be 25 ng/mL (0.025 pg/mL). oup.com

Indirect Competitive ELISA (icELISA) for this compound and 5-Hydroxythis compound

Indirect competitive ELISA (icELISA) has been specifically developed for the rapid screening of this compound and its primary metabolite, 5-hydroxythis compound, in food matrices such as bovine muscle and milk. tandfonline.com, tandfonline.com, researchgate.net This type of ELISA is particularly valuable for monitoring residues in animal-derived products, where 5-hydroxythis compound is often considered a marker residue, especially in milk. nih.gov, researchgate.net

The antibodies produced for these icELISA methods are designed to simultaneously recognize both this compound and 5-hydroxythis compound. tandfonline.com, tandfonline.com, researchgate.net Research findings indicate that the semi-inhibitory concentration (IC50) for the polyclonal antibody was 1.43 ng/mL for this compound and 0.29 ng/mL for 5-hydroxythis compound. tandfonline.com, tandfonline.com, researchgate.net The calculated limits of detection (LODs) for the developed icELISA were 2.98 μg/kg for this compound in bovine muscle and 0.78 μg/L for 5-hydroxythis compound in milk. tandfonline.com, tandfonline.com The quantification linear range for this compound was established as 0.13–68.7 ng/mL, while for 5-hydroxythis compound, the linear working range was 0.076 ng/mL to 16.3 ng/mL. tandfonline.com Spike and recovery tests for these icELISA methods have shown average recoveries ranging from 83% to 105%, with a satisfactory coefficient of variance between 5.8% and 11.3%. tandfonline.com The established icELISA methods have been validated against LC-MS/MS methods, confirming their suitability for residue analysis. tandfonline.com, tandfonline.com, researchgate.net

Table 3: Performance Characteristics of Indirect Competitive ELISA (icELISA) for this compound and 5-Hydroxythis compound

ParameterThis compound (icELISA) tandfonline.com, tandfonline.com5-Hydroxythis compound (icELISA) tandfonline.com, tandfonline.com
IC50 1.43 ng/mL0.29 ng/mL
LOD (Bovine Muscle) 2.98 μg/kgNot specified
LOD (Milk) Not specified0.78 μg/L
Linear Range 0.13–68.7 ng/mL0.076–16.3 ng/mL
Average Recovery 83%–105%83%–105%
Coefficient of Variance 5.8%–11.3%5.8%–11.3%

Method Validation Parameters

Method validation for the determination of this compound and its metabolites involves evaluating several key parameters to demonstrate the method's performance and reliability. These parameters are often assessed in accordance with regulatory guidelines, such as those from the European Commission Decision 2002/657/EC or FDA Bioanalytical Guidelines. oup.comresearchgate.netnih.govsemanticscholar.orgfrontiersin.orgtandfonline.com

Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ)

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components in the sample matrix. nih.gov Specificity is typically demonstrated by analyzing blank matrix samples and ensuring no interfering peaks are observed at the retention time of the analyte and internal standard. oup.comnih.gov

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov LOD and LOQ are often calculated based on the signal-to-noise ratio or using mathematical equations involving the standard deviation of the response and the slope of the calibration curve. wjpls.org

Reported LOD and LOQ values for this compound and its metabolite 5-hydroxythis compound vary depending on the matrix and the analytical method used. For instance, in bovine muscle, an LC-MS/MS method reported an LOD of 0.02 μg/kg for this compound. oup.com Another study using LC-MS/MS for this compound and 5-hydroxy this compound in milk reported LODs of 4 μg/kg and 5 μg/kg, and LOQs of 15 μg/kg for both, using one method, and lower LODs (2 μg/kg for this compound, 3 μg/kg for 5-hydroxy this compound) and LOQs (5 μg/kg for this compound, 9 μg/kg for 5-hydroxy this compound) with another method. nih.gov In equine plasma, LOD and LOQ for this compound using LC/Q-TOF/MS/MS were reported as 0.1 ng/ml and 1 ng/ml, respectively. nih.gov For this compound in equine urine and serum using CE, LODs were 16.9 ng/ml (urine) and 3.4 ng/ml (serum), and LOQs were 33.1 ng/ml (urine) and 5.6 ng/ml (serum). nih.gov

Here is a table summarizing some reported LOD and LOQ values:

AnalyteMatrixMethodLODLOQReference
This compoundBovine MuscleLC-MS/MS0.02 μg/kg- oup.com
This compoundMilkLC-MS/MS4 μg/kg15 μg/kg nih.gov
5-Hydroxythis compoundMilkLC-MS/MS5 μg/kg15 μg/kg nih.gov
This compoundMilkLC-MS/MS2 μg/kg5 μg/kg nih.gov
5-Hydroxythis compoundMilkLC-MS/MS3 μg/kg9 μg/kg nih.gov
This compoundEquine PlasmaLC/Q-TOF/MS/MS0.1 ng/ml1 ng/ml nih.gov
This compoundEquine UrineCE16.9 ng/ml33.1 ng/ml nih.gov
This compoundEquine SerumCE3.4 ng/ml5.6 ng/ml nih.gov
This compoundBovine PlasmaHPLC-UV0.03 μg/mL0.06 μg/mL researchgate.net
5-Hydroxythis compoundBovine PlasmaHPLC-UV0.03 μg/mL0.05 μg/mL researchgate.net
This compoundBovine MuscleicELISA2.98 μg/kg- tandfonline.com
5-Hydroxythis compoundMilkicELISA0.78 μg/L- tandfonline.com
This compoundInjectable SolHPLC-UV0.20 μg/mL0.40 μg/mL nih.gov
This compoundInjectable SolHPLC0.005281 mg/ml0.016003 mg/ml najah.edu
This compoundInjectable SolUPLC0.31607 μg/ml0.95781 μg/ml wjpls.org
This compoundHorse HairLLE-LTP/HPLC-UV0.012 ng/mg0.024 ng/mg agrariacad.com
5-Hydroxythis compoundHorse HairLLE-LTP/HPLC-UV0.036 ng/mg0.073 ng/mg agrariacad.com
This compoundLiver (Goat)UPLC/MS0.001 μg/g0.002 μg/g frontiersin.org
This compoundMuscle (Goat)UPLC/MS0.001 μg/g0.002 μg/g frontiersin.org
This compoundFat (Goat)UPLC/MS0.001 μg/g0.002 μg/g frontiersin.org
This compoundKidney (Goat)UPLC/MS0.002 μg/g0.005 μg/g frontiersin.org

Linearity, Trueness, Precision

Linearity refers to the ability of the method to obtain test results that are directly proportional to the analyte concentration within a defined range. nih.govwjpls.org Linearity is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (R²) of the calibration curve. nih.govfrontiersin.org A correlation coefficient greater than 0.99 is generally considered acceptable. nih.gov

Trueness (or accuracy) represents the closeness of the results obtained by the method to the true value. nih.gov Accuracy is usually evaluated by analyzing spiked blank matrix samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery. nih.gov Acceptable recovery rates typically fall within a specified range, such as 80-120% or 70-120% depending on the concentration level and guidelines. nih.govresearchgate.net

Precision describes the agreement among individual test results when the method is applied repeatedly to a homogeneous sample. nih.gov Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). nih.govfrontiersin.org It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.govnih.gov Acceptable CV% values are usually below a certain threshold, which may vary depending on the concentration level. nih.govresearchgate.net

Studies have reported good linearity for this compound analysis, with R² values greater than 0.99. nih.govnih.govnajah.eduwjpls.orgfrontiersin.org Recovery rates for this compound and 5-hydroxythis compound in various matrices generally fall within acceptable ranges. nih.govresearchgate.nettandfonline.comresearchgate.netagrariacad.com Precision, as indicated by CV%, is also typically within acceptable limits for validated methods. nih.govnih.govnajah.edusemanticscholar.orgtandfonline.com

Here is a table with some reported recovery and CV% values:

AnalyteMatrixMethodConcentration LevelRecovery (%)CV (%)Reference
This compoundMilkLC-MS/MS (M1)-110-1152.2-5.4 nih.gov
5-Hydroxythis compoundMilkLC-MS/MS (M1)-94.0-1083.1-9.3 nih.gov
This compoundMilkLC-MS/MS (M2)-97.2-99.62.2-3.9 nih.gov
5-Hydroxythis compoundMilkLC-MS/MS (M2)-84.6-1010.7-8.4 nih.gov
This compoundBeefLC-MS/MS (M1)-82.4-1101.2-8.9 nih.gov
5-Hydroxythis compoundBeefLC-MS/MS (M1)-83.3-1062.2-20 nih.gov
This compoundEquine PlasmaLLE/LC/Q-TOF/MS/MS--8.7% (Uncertainty) nih.gov
This compoundEquine UrineCE/SPE->96- nih.gov
This compoundEquine SerumCE/SPE->79- nih.gov
This compoundBovine PlasmaHPLC-UV-63-85<12 researchgate.net
5-Hydroxythis compoundBovine PlasmaHPLC-UV-63-85<12 researchgate.net
This compoundBovine MuscleicELISASpiked83-1055.8-11.3 tandfonline.com
5-Hydroxythis compoundMilkicELISASpiked83-1055.8-11.3 tandfonline.com
This compoundInjectable SolHPLC-UV80%, 100%, 120%98.0-102.0<2.0 nih.gov
This compoundInjectable SolHPLC-100.2-101.40.304195 najah.edu
This compoundHorse HairLLE-LTP/HPLC-UV-97.5-118.8- agrariacad.com
Phenylbutazone (B1037)Horse HairLLE-LTP/HPLC-UV-73.3-108.0- agrariacad.com
This compoundGoat TissuesUPLC/MSLow, Medium, High-Intraday & Interday in Supp. Info frontiersin.org

Decision Limit (CCα) and Detection Capability (CCβ)

Decision Limit (CCα) and Detection Capability (CCβ) are important parameters, particularly in the context of residue analysis and regulatory limits. CCα is the limit at which a sample can be declared non-compliant with a statistical certainty of 1-α (typically 95%). CCβ is the limit at which the method is capable of detecting the analyte in a sample that contains the analyte at the CCα concentration with a statistical certainty of 1-β (typically 95%). oup.comresearchgate.netsemanticscholar.org These parameters are often determined according to guidelines like European Commission Decision 2002/657/EC. oup.comresearchgate.netsemanticscholar.org

Reported CCα and CCβ values for this compound vary depending on the matrix and method. For this compound in bovine muscle, an LC-MS/MS method reported CCα of 22.85 μg/kg and CCβ of 27.28 μg/kg. oup.com For 5-hydroxy this compound in milk, CCα was reported as 45.08 μg/kg. researchgate.net Another study reported CCα values for this compound and 5-hydroxy this compound in milk as 0.5 μg/kg. nih.gov

Matrix Effects Evaluation

Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency of the analyte in mass spectrometry, which can lead to signal suppression or enhancement. oup.comnih.govoup.com Evaluating matrix effects is crucial for developing accurate and reliable LC-MS or LC-MS/MS methods. oup.comnih.govoup.com Matrix effects are typically assessed by comparing the response of the analyte in solvent standards to the response of the analyte spiked into blank matrix extracts. oup.comnih.govoup.com Matrix effects can be classified as no effect (<20%), medium effect (20%–50%), or strong effect (>50%). nih.gov

Studies have evaluated matrix effects for this compound and its metabolites in various matrices. In bovine muscle, one LC-MS/MS method showed no significant signal suppression or enhancement. oup.comoup.com In milk, matrix effects for this compound and 5-hydroxy this compound varied depending on the method, with one method showing no matrix effect for this compound and a medium effect for 5-hydroxy this compound, while another showed a strong matrix effect for both. nih.govresearchgate.net For other matrices like beef, chicken, eggs, flatfish, and shrimp, a method showed strong matrix effects. nih.gov Sample preparation techniques, such as extraction and clean-up, play a significant role in minimizing matrix effects. oup.comnih.govoup.com

Drug Stability in Biological Matrices

Assessing the stability of this compound and its metabolites in biological matrices under different storage conditions is essential to ensure the integrity of samples from collection to analysis. oup.comoup.comresearchgate.netnih.gov Stability studies typically evaluate short-term stability (e.g., at room temperature), long-term stability (e.g., at -20°C or -80°C), and freeze-thaw stability. oup.comresearchgate.net Acceptable stability is often defined by the percentage change in analyte concentration over time compared to freshly prepared samples. oup.com

Studies have investigated the stability of this compound in biological matrices. This compound in bovine muscle was found to be stable for at least 19 days when stored at -20°C and for 6 hours at room temperature. oup.com Stability in matrix was also assessed after three freeze/thaw cycles. oup.com Post-preparative stability in sample extracts is also evaluated, with this compound in bovine muscle extracts stable for at least 7 days at -20°C but not stable after 4 days at room temperature. oup.com this compound has been reported as a stable drug (≤20% loss) under various storage conditions in matrix. researchgate.net

Sample Preparation Techniques

Sample preparation is a critical step in the analysis of this compound and its metabolites in biological matrices, aimed at extracting the analytes of interest from the complex matrix and removing interfering substances. Various techniques are employed depending on the matrix and the analytical method used. agrariacad.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive solid-phase extraction (d-SPE). nih.govnih.govnih.govresearchgate.netagrariacad.comwindows.netunito.itphenomenex.comsigmaaldrich.comchromatographyonline.com

Protein precipitation is a simple and rapid technique used to remove proteins from biological samples, which can interfere with chromatographic analysis. This is often achieved by adding organic solvents like acetonitrile. researchgate.netwindows.net

Liquid-liquid extraction (LLE) involves partitioning the analyte between two immiscible liquid phases based on their differing solubilities. This technique can be effective for extracting this compound from biological matrices like plasma or hair. nih.govagrariacad.com Adjusting the pH of the sample can improve extraction efficiency for compounds with ionizable groups like this compound. nih.gov Low-temperature partition can also be incorporated into LLE for purification. agrariacad.com

Solid-phase extraction (SPE) is a more selective technique that uses a solid sorbent material to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. windows.netphenomenex.comchromatographyonline.com SPE can be used for sample clean-up and preconcentration. nih.govunito.it Molecularly imprinted polymers (MIPs) can be used as highly selective SPE sorbents for this compound. unito.it Different types of SPE sorbents are available, and the choice depends on the chemical properties of the analyte and the matrix. windows.netchromatographyonline.com For biological samples, reversed-phase sorbents are often used with aqueous samples, while normal-phase sorbents are suitable for samples in organic solvents. chromatographyonline.com

Dispersive solid-phase extraction (d-SPE), often associated with the QuEChERS method, involves adding a bulk amount of sorbent material directly to the sample extract to remove interfering substances. sigmaaldrich.com

Other techniques mentioned in the context of this compound analysis include ultrasound-assisted extraction and enzymatic hydrolysis, which can be used to release bound residues like glucuronides. nih.govwindows.net

Extraction Procedures

Extraction is a fundamental step in the analytical process for this compound and its metabolites, aiming to separate the target analytes from the sample matrix. Various solvent-based techniques are employed, tailored to the specific matrix and the chemical properties of this compound.

Acetonitrile Extraction Acetonitrile (ACN) is a widely utilized solvent for the extraction of this compound and its primary metabolite, 5-hydroxythis compound, from diverse matrices due to its protein precipitation capabilities and efficiency in extracting polar and semi-polar compounds. In bovine muscle, a common approach involves extracting this compound with acetonitrile, followed by evaporation of the solvent and reconstitution of the residue for analysis nih.govuni-freiburg.de. This method has been validated for quantitative determination of this compound in bovine muscle using liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govuni-freiburg.de.

Diethyl Ether Extraction Diethyl ether is another organic solvent used in liquid-liquid extraction (LLE) procedures for this compound, particularly from biological fluids like serum and urine. For example, a method for simultaneous quantification of several acidic drugs, including this compound, in equine serum utilized LLE with a mixture of diethyl ether, hexanes, and dichloromethane. This extraction is typically performed after adjusting the sample pH, often with a phosphate (B84403) buffer at pH 3. After extraction, the organic phase is collected, washed (e.g., with sodium bicarbonate solution), and evaporated to dryness before reconstitution and analysis. Accelerated solvent extraction (ASE) has also been developed as an alternative to diethyl ether liquid-liquid extraction for detecting non-steroidal anti-inflammatory drugs, including this compound, in horse feces, demonstrating efficiency in sample preparation time.

Organic Solvent Extraction (General) Beyond acetonitrile and diethyl ether, other organic solvents and their combinations are employed. Ethyl acetate (B1210297) is a common choice for extracting this compound from tissues, often after acid-catalyzed hydrolysis to convert acid conjugates to free this compound. In some protocols, tissues are extracted sequentially with hexane (B92381) and ethyl acetate. For milk, after acidification and mixing with silica (B1680970) gel, the analyte can be eluted with ethyl acetate, which is then washed with water and extracted with 0.1M NaOH. Methanol (B129727) has also been used as a sole extraction solvent for this compound in bovine muscle, sometimes without further purification steps. Studies have shown that the addition of methanol to the mobile phase during extraction can significantly maximize this compound recovery, with reported efficiencies of 95% compared to 23% without methanol. Chloroform has also been noted as an extraction solvent option for this compound from acidified plasma samples scbt.com.

The efficiency of these extraction methods can vary depending on the matrix and specific protocol, as summarized in the table below:

Table 1: Reported Extraction Efficiencies for this compound and Metabolites

Analyte(s)MatrixExtraction MethodReported Recovery / AccuracyReference
This compoundAlpaca PlasmaAcetonitrile protein precipitation97% nih.gov
This compound, 5-OH-FlunixinBovine PlasmaAcetonitrile extraction63-85% scbt.com
This compoundBovine Liver/KidneyAcetonitrile extraction with methanol addition95%
This compound, 5-OH-FlunixinMilk, Beef, Chicken, Egg, Flatfish, ShrimpOrganic solvent (acetonitrile-water) extraction84.6%–115% (Accuracy)
This compoundSwine Plasma, Urine, FecesLiquid-liquid extraction90.2% to 101.4%
This compoundRaw Bovine MilkEthyl acetate extraction69.6 to 74.4%

Purification Methods

Following extraction, purification steps are often necessary to remove matrix interferences that could affect the accuracy and sensitivity of subsequent analytical techniques. Solid-phase extraction (SPE) is a widely used purification method for this compound and its metabolites.

C18 Purification C18 (octadecyl silica) is a common sorbent used in solid-phase extraction (SPE) cartridges for the purification of this compound and its metabolites. C18 purification is effective in removing a wide range of matrix components, allowing for the concentration of the analytes. In a method for determining this compound and 5-hydroxythis compound in livestock and fishery products, target compounds extracted with an organic solvent were purified using C18 sorbent. This process typically involves conditioning the C18 column, loading the extracted sample, washing the column to remove interferences, and then eluting the purified analytes with a suitable solvent. For instance, after acetonitrile extraction from fish muscle, the supernatant was transferred to a tube containing C18 sorbent for clean-up. Similarly, in milk analysis, an aqueous layer obtained after ethyl acetate extraction can be passed through a primed C18 SPE column and eluted with ethyl acetate. C18 columns are also used in the chromatographic separation itself, often as reversed-phase columns in HPLC and LC-MS/MS systems uni-freiburg.de.

Other Purification Methods Beyond C18, other SPE sorbents and purification strategies are employed. Mixed-mode SPE columns, such as Oasis MCX, are highly effective for cleaning up this compound extracts from various matrices like swine plasma, urine, and feces. These columns combine reversed-phase and ion-exchange properties, offering enhanced selectivity. Silica gel is also utilized, particularly in methods involving acid hydrolysis, where the acidified sample is mixed with silica gel and packed into a chromatographic column for defatting and elution. In some cases, sequential use of silica gel, C18, and ion exchange chromatography is employed for isolation of this compound after organic solvent partitioning.

Residue Science and Food Safety Aspects of Flunixin

Flunixin and Metabolite Residues in Edible Tissues and Milk

Following administration to food-producing animals, this compound is metabolized, and both the parent compound and its metabolites can be present in edible tissues and milk. The presence and concentration of these residues are critical considerations for food safety assessments. Studies have investigated the levels and persistence of this compound and its metabolites in various matrices, including liver, kidney, muscle, and fat, as well as milk nih.govdntb.gov.ua.

5-Hydroxythis compound as a Marker Residue

Identifying a suitable marker residue is essential for monitoring and regulatory purposes. 5-Hydroxythis compound has been designated as the primary metabolite and the marker residue for this compound meglumine (B1676163) in cattle tissues and milk. This means that regulatory authorities typically monitor the concentration of 5-hydroxythis compound to determine compliance with established residue limits. Its selection as the marker residue is based on factors such as its detectability, persistence, and relationship to the depletion of the parent drug and other relevant metabolites in edible tissues.

Residue Depletion in Liver, Kidney, Fat, and Muscle

Residue depletion studies are conducted to understand how quickly this compound and its residues are eliminated from an animal's system after the last administration. These studies are crucial for establishing appropriate withdrawal intervals. Research has shown varying depletion rates of this compound and its metabolites in different edible tissues, including liver, kidney, fat, and muscle. Generally, residues tend to persist longer in certain tissues, such as the liver and kidney, which are involved in metabolism and excretion.

Data from residue depletion studies inform the determination of withdrawal periods, aiming to ensure that residue levels in edible tissues are below regulatory limits at the time animals are processed for food.

Regulatory Limits and Tolerances for this compound Residues (e.g., EU, South Korea, US FDA)

To protect public health, regulatory bodies worldwide establish Maximum Residue Limits (MRLs) or tolerances for veterinary drug residues in food products. These limits specify the maximum legally permitted concentration of a residue in a specific tissue or commodity. Regulatory limits for this compound residues, typically expressed as this compound or its marker residue equivalent, have been set by authorities such as the European Union (EU), South Korea, and the United States Food and Drug Administration (US FDA). These limits can vary depending on the animal species and the specific tissue or milk.

The following table provides examples of regulatory limits for this compound residues in different regions and matrices:

RegionMatrixRegulatory LimitCitation
EUBovine Liver100 µg/kg
EUBovine Kidney100 µg/kg
EUBovine Muscle30 µg/kg
EUBovine Fat10 µg/kg
EUBovine Milk40 µg/kg
US FDACattle Liver125 ppb (µg/kg) (as 5-hydroxythis compound)
US FDACattle Kidney25 ppb (µg/kg) (as 5-hydroxythis compound)
US FDACattle Muscle25 ppb (µg/kg) (as 5-hydroxythis compound)
US FDACattle Fat25 ppb (µg/kg) (as 5-hydroxythis compound)
US FDACattle Milk50 ppb (µg/kg) (as 5-hydroxythis compound)
South KoreaBovine Muscle20 µg/kg
South KoreaBovine Milk40 µg/kg

Note: Limits may vary based on specific regulations and updates from each regulatory body.

Withdrawal Interval Determination and Extra-Label Drug Use Implications

The withdrawal interval is the time period required after the last administration of a veterinary drug before the animal can be slaughtered for food or its milk can be used for human consumption. This interval is determined based on residue depletion studies to ensure that residues in edible products are below the established MRLs at the end of the period dntb.gov.ua.

Extra-label drug use (ELDU), which involves using a veterinary drug in a manner not specified on the approved label, can have significant implications for residue depletion and withdrawal intervals dntb.gov.ua. When this compound is used in an extra-label manner, the standard withdrawal interval listed on the product label may not be sufficient to ensure that residues are below regulatory limits. This necessitates the establishment of extended or modified withdrawal periods under veterinary guidance to prevent violative residues in food products.

Monitoring Programs and Surveillance Methodologies

Monitoring programs and surveillance methodologies are implemented by regulatory authorities to ensure compliance with MRLs and to detect potential residue violations in food-producing animals and their products. These programs involve the systematic sampling and testing of edible tissues, milk, and other relevant matrices for the presence of veterinary drug residues, including this compound and its marker metabolite, 5-hydroxythis compound.

Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are commonly employed for the sensitive and specific detection and quantification of this compound and 5-hydroxythis compound residues in various food matrices. Surveillance data helps regulatory bodies assess the effectiveness of their regulations and withdrawal period recommendations and identify potential areas of concern regarding residue levels in the food supply.

Adverse Effects and Safety Profile of Flunixin from a Research Perspective

Gastrointestinal System Adverse Effects

Flunixin's inhibitory effects on COX-1 can disrupt the production of protective prostaglandins (B1171923) in the gastrointestinal tract, leading to mucosal damage. nih.gov Research has documented various gastrointestinal adverse effects, ranging from irritation to severe ulceration and hemorrhage. europa.euymaws.com

Gastric Ulceration and Hemorrhage

Gastric ulceration and hemorrhage are well-documented adverse effects of this compound, particularly with prolonged or excessive use. wikipedia.orgeuropa.euymaws.com Studies in horses have shown that this compound administration can lead to erosions and ulceration in the glandular portion of the stomach. researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.net Research in neonatal foals administered higher-than-recommended doses demonstrated significantly more gastrointestinal ulceration and cecal pathology compared to control groups. mdpi.comcabidigitallibrary.orgresearchgate.net Concurrent administration of this compound with other NSAIDs or corticosteroids has been shown to increase the risk and severity of gastric ulceration. ymaws.comavma.orgdefra.gov.uk

Research findings related to gastric ulceration:

A study in adult cats showed that this compound caused severe lesions in the small intestine, while young cats had very few gastrointestinal lesions, despite similar plasma concentrations of the drug. jst.go.jpnih.gov

In a study comparing NSAIDs in horses, this compound meglumine (B1676163), ketoprofen (B1673614), and phenylbutazone (B1037) all resulted in lesions in the glandular portion of the stomach, with ulceration observed in some cases. avma.org

Experimental studies in rats have investigated the impact of this compound on gastric tissues, noting increased levels of pro-inflammatory markers like NF-κB, TNF-α, and HMGB1, suggesting activation of inflammatory pathways in the stomach. nih.gov

Data on Gastric Lesions in Horses Treated with NSAIDs (from a comparative study) avma.org:

Treatment GroupGlandular Stomach LesionsSmall Intestine EdemaLarge Colon Erosions/UlcersRenal Crest Necrosis
SalineNoneNoneNoneNone
Ketoprofen (2.2 mg/kg)PresentNoneNoneNone
This compound (1.1 mg/kg)PresentNoneNone1/5 horses
Phenylbutazone (4.4 mg/kg)PresentPresentPresent3/3 horses

Protein-Losing Enteropathy

Protein-losing enteropathy (PLE), characterized by the loss of plasma proteins into the gastrointestinal tract, has been associated with NSAID administration, including this compound. researchgate.netmdpi.comresearchgate.net This condition can lead to hypoproteinemia and hypoalbuminemia. mdpi.comresearchgate.net

Research findings related to protein-losing enteropathy:

Right dorsal colitis (RDC) in horses, an NSAID-induced protein-losing enteropathy, has been attributed to this compound use, although it is more commonly associated with phenylbutazone. mdpi.comresearchgate.net RDC is characterized by edema and thickening of the right dorsal colon wall with ulcerative lesions. mdpi.com

Studies in horses have shown that this compound administration can lead to a decrease in serum total protein and albumin concentrations. mdpi.comavma.orgresearchgate.net

In neonatal foals, higher doses of this compound were associated with a greater, though not statistically significant, loss of total protein. researchgate.net

Renal System Adverse Effects

This compound's inhibition of prostaglandin (B15479496) synthesis can also negatively impact renal function, particularly in compromising renal blood flow regulation. nih.gov This can lead to various forms of renal toxicity.

Nephrotoxicosis and Acute Renal Failure

Nephrotoxicosis and acute renal failure are potential adverse effects of this compound, especially in animals with pre-existing renal issues or those that are dehydrated or hypotensive. nih.govresearchgate.netdefra.gov.ukcabidigitallibrary.org NSAID-induced acute kidney injury is often hemodynamically mediated due to the inhibition of vasodilatory prostaglandins in the afferent arterioles of the kidneys. nih.gov

Research findings related to nephrotoxicosis and acute renal failure:

Studies in rats have demonstrated that this compound administration can exacerbate renal damage in models of rhabdomyolysis, leading to higher serum creatinine (B1669602) and BUN levels. cabidigitallibrary.orgresearchgate.net

Concurrent administration of this compound with potentially nephrotoxic drugs, such as aminoglycoside antibiotics, should be avoided due to increased risk of nephrotoxicity. mdpi.comdefra.gov.uk

Research indicates that the risk of renal toxicity is increased in dehydrated, hypovolemic, or hypotensive animals. europa.eudefra.gov.ukhpra.ienorbrook.comdefra.gov.uk

Data on Serum Creatinine and BUN Levels in Rats (from a rhabdomyolysis model study) cabidigitallibrary.org:

Treatment GroupSerum Creatinine (mg/dL)Serum BUN (mg/dL)
ControlMean ± SDMean ± SD
Glycerol (Gly)Significantly HigherSignificantly Higher
Saline-NSAIDNo significant changeNo significant change
Gly-NSAIDHigher than Gly groupHigher than Gly group

Renal Papillary Necrosis

Renal papillary necrosis, a severe form of kidney damage affecting the renal papillae, has been reported in association with this compound administration, particularly in horses. cabidigitallibrary.orgcabidigitallibrary.org This condition is linked to impaired blood flow to the renal medulla due to prostaglandin inhibition. nih.govmdpi.comcabidigitallibrary.org

Research findings related to renal papillary necrosis:

this compound has been identified as a cause of renal papillary necrosis in horses and renal tissue necrosis in dogs, with related findings in birds. cabidigitallibrary.orgresearchgate.net

A study in horses comparing different NSAIDs found that this compound meglumine was associated with renal crest necrosis in one out of five horses treated. avma.org

Dehydration and compromised water intake have been identified as key factors in the development of papillary necrosis in horses treated with NSAIDs. cabidigitallibrary.orgresearchgate.net

Effects in Hypovolemic and Hypotensive Animals

Research consistently indicates that the risk of renal toxicity, including nephrotoxicosis and acute renal failure, is significantly increased in animals that are dehydrated, hypovolemic, or hypotensive when administered this compound. europa.eudefra.gov.ukcabidigitallibrary.orghpra.ienorbrook.comdefra.gov.uk In these states, renal blood flow is already compromised, and the inhibition of prostaglandins by this compound further reduces the kidney's ability to maintain adequate perfusion, particularly to the renal medulla. nih.govmdpi.comcabidigitallibrary.org This makes the kidneys more susceptible to ischemic damage. Therefore, the use of this compound in such compromised animals requires careful consideration and monitoring. defra.gov.uk

Hematological and Coagulation Effects

This compound, like other NSAIDs, can influence hematological parameters and the coagulation cascade, primarily through its inhibitory effects on cyclooxygenase. usamv.roavma.org

Inhibition of Platelet Cyclooxygenase and Thromboxane (B8750289) A2 Formation

This compound is a potent inhibitor of cyclooxygenase, including the COX-1 isoform found in platelets. nih.govcapes.gov.br Inhibition of platelet COX-1 prevents the conversion of arachidonic acid into thromboxane A2 (TxA2). bioone.orgmdpi.comresearchgate.net TxA2 is a potent vasoconstrictor and platelet aggregator, playing a key role in primary hemostasis. avma.org Studies have demonstrated that this compound significantly suppresses serum TxB2 production (a stable metabolite of TxA2) in various species, including horses and ducks. bioone.orgresearchgate.netnih.govnih.govnih.gov

Research comparing this compound to other NSAIDs has shown this compound to be a more potent inhibitor of TxB2 production in some instances. For example, in a study on human platelets, this compound was a more potent inhibitor of TxB2 production than tolfenamic acid. nih.gov Similarly, in horses, this compound was found to be the most potent inhibitor of serum TxB2 production compared to phenylbutazone and a selective thromboxane synthetase inhibitor. nih.gov

Impact on Platelet Aggregation

The inhibition of TxA2 formation by this compound has a direct impact on platelet aggregation. TxA2 is a critical mediator of platelet aggregation, and its reduced synthesis leads to impaired platelet function. avma.org Studies have shown that this compound can inhibit platelet aggregation. nih.gov In dogs, administration of this compound meglumine resulted in a significant decrease in platelet count and a significant increase in bleeding and coagulation times. usamv.rovfu.czerciyes.edu.tr

Data on the effects of this compound on platelet count and coagulation times in dogs are summarized in the table below based on research findings:

ParameterObserved Effect in Dogs Treated with this compound MeglumineStatistical SignificanceSource
Platelet CountDecreasedP < 0.001 vfu.czerciyes.edu.tr
Bleeding TimeIncreasedP < 0.001 vfu.czerciyes.edu.tr
Coagulation TimeIncreasedP < 0.001 vfu.czerciyes.edu.tr
Prothrombin TimeProlongation observedNot specified as significant in all cases, but noted usamv.ro

Hepatic System Adverse Effects

Adverse effects on the hepatic system have been reported in research studies involving this compound administration.

Increased Serum Alanine (B10760859) Aminotransferase Activity

Increased serum alanine aminotransferase (ALT) activity is a common indicator of hepatocellular damage. Research has shown that this compound administration can lead to elevated serum ALT levels. nih.govavma.orgnih.govcabidigitallibrary.org In a study in dogs, increased serum ALT activity was reported in those treated with this compound. avma.org Similarly, studies in rats have demonstrated significant increases in ALT levels following this compound administration. nih.govnih.govcabidigitallibrary.org These increases can be dose-dependent, with higher doses resulting in more substantial elevations in liver enzymes. nih.gov

Research in rats with LPS-induced sepsis showed that LPS itself increased plasma levels of ALT and aspartate aminotransferase (AST), and pretreatment with this compound meglumine minimized these increases and normalized enzymatic activities, suggesting a potential protective effect in this specific model. nih.govresearchgate.net However, other studies in healthy animals indicate that this compound alone can cause increases in these enzymes. nih.govcabidigitallibrary.org

Data on the effect of this compound on serum ALT levels in rats are presented in the following table based on research findings:

Treatment Group (Rats)Observed Effect on Serum ALT LevelStatistical Significance (vs. Control)Source
This compound Meglumine (2.5 mg/kg bwt, i.p.)IncreasedNot specified as significant vs control, but increased vs silymarin (B1681676) group cabidigitallibrary.org
This compound Meglumine (2.5 mg/kg bwt, s.c.)IncreasedSignificant nih.govnih.govresearchgate.net
This compound Meglumine (5 mg/kg bwt, s.c.)IncreasedSignificant (more significant than 2.5 mg/kg) nih.govnih.govresearchgate.net
This compound Meglumine (1.1 mg/kg, i.p.)IncreasedP < 0.001 (in LPS-induced sepsis) nih.govresearchgate.net
This compound Meglumine (2.2 mg/kg, i.p.)IncreasedP < 0.001 (in LPS-induced sepsis) nih.govresearchgate.net
This compound Meglumine (2.2 mg/kg/day IV for 5 days) in dogsElevation observedP < 0.001 vfu.czerciyes.edu.tr

Idiosyncratic Hepatic Effects

While increased liver enzymes can indicate direct hepatocellular injury, idiosyncratic hepatic adverse effects have also been associated with NSAID use, including this compound. avma.orgeuropa.eueuropa.eu These reactions are not dose-dependent and are thought to be unpredictable, occurring in susceptible individuals. Research suggests that idiosyncratic NSAID toxicity in the liver, as well as other tissues, may involve the formation of prooxidant radicals when the drugs are metabolized by peroxidases. researchgate.net Although considered rare, the potential for idiosyncratic hepatic reactions highlights the importance of monitoring for signs of liver dysfunction during this compound therapy. europa.eueuropa.eu

Other Reported Adverse Reactions

Beyond hematological, coagulation, and hepatic effects, research and clinical observations have documented other adverse reactions associated with this compound. Gastrointestinal ulceration and irritation are well-recognized side effects of this compound and other non-selective NSAIDs due to the inhibition of protective prostaglandins in the gastric mucosa. avma.orgavma.orgeuropa.eumdpi.comnih.govtandfonline.comresearchgate.netymaws.comhpra.ie Studies in various species, including horses, dogs, and cats, have reported gastrointestinal lesions ranging from irritation to severe ulceration following this compound administration. avma.orgavma.orgmdpi.comnih.govtandfonline.comresearchgate.net

Renal damage, particularly in dehydrated or hypovolemic animals, is another potential adverse effect, as prostaglandins play a role in maintaining renal blood flow. avma.orgeuropa.eumdpi.com Studies have indicated the potential for renal lesions, such as renal crest necrosis, in horses treated with this compound, especially at doses exceeding manufacturer recommendations. researchgate.net

Local tissue reactions at the injection site, including swelling, sweating, induration, and stiffness, have been reported, particularly with intramuscular administration in horses and pigs. norbrook.comfda.gov In rare instances, fatal or nonfatal clostridial infections or other infections have been associated with intramuscular this compound use in horses. norbrook.com Anaphylactic-like reactions, some of which have been fatal, have also been reported rarely in horses and cattle. europa.eunorbrook.com

Research has also explored the effects of this compound on other parameters. In dogs, studies have observed increased white blood cell counts and decreased red blood cell counts and hematocrit following this compound administration. usamv.ro In rats, this compound has been shown to increase white blood cell counts. cabidigitallibrary.orgnih.govresearchgate.net Studies in laboratory species have also shown evidence of foetotoxic effects. europa.euhpra.ie

Anaphylactic Reactions

Anaphylactic-like reactions, while rare, have been reported in horses and cattle following this compound administration, primarily after intravenous use. norbrook.commerck-animal-health-usa.com These reactions can be severe and, in rare instances, fatal. norbrook.commerck-animal-health-usa.com Research indicates that in horses (rare) and cattle (very rare), anaphylaxis-type reactions may include neurological signs such as convulsion, loss of consciousness, and ataxia. defra.gov.ukeuropa.eu Rapid intravenous injection has been identified as a potential factor in causing anaphylactic shock in horses and bovine species in very rare occasions. europa.eu

Ataxia and Hyperventilation

Ataxia and hyperventilation have been noted as potential adverse effects of this compound. These signs can occur, particularly in horses, if the drug is accidentally injected via the intra-arterial route. norbrook.commerck-animal-health-usa.com Intra-arterial injection in horses and cows should be avoided. europa.eu When horses are accidentally injected intra-arterially, they may exhibit signs including ataxia, incoordination, hyperventilation, hysteria, and muscular weakness. norbrook.commerck-animal-health-usa.comeuropa.eu These signs are typically transient and resolve within a few minutes without the need for antidotal medication. norbrook.commerck-animal-health-usa.comeuropa.eu Vomiting, ataxia, and hyperventilation have also been observed in very rare occasions as other effects. europa.eu

Muscle Necrosis at Injection Sites

Research has indicated the potential for muscle necrosis at injection sites, particularly following intramuscular administration of this compound. Studies in mallard ducks, for instance, have shown muscle necrosis present at injection sites in groups treated with this compound. nih.govresearchgate.netbioone.org Due to the extensive muscle necrosis associated with intramuscular injection of this compound in ducks, this route is not recommended in this species. nih.govbioone.org this compound preparations containing propylene (B89431) glycol are known to cause lesions when injected intramuscularly, which may explain the observed muscle damage. bioone.org In horses, isolated reports of local reactions, including localized swelling, sweating, induration, and stiffness, have been received following intramuscular injection, particularly in the neck. norbrook.commerck-animal-health-usa.comhpra.ie While transient irritation at the injection point has been recorded in tolerance studies in target species, some irritation was observed following a threefold intramuscular dose in cattle. norbrook.comeuropa.eu In pigs, transient irritation may occur at the injection site with intramuscular administration, resolving spontaneously within 14 days. europa.eu

Safety Margins and Therapeutic Indices

Research provides insights into the safety margins and therapeutic indices of this compound in different species. This compound meglumine is generally considered to have a wide margin of safety, with reports of adverse reactions being rare at therapeutic dose rates and recommended treatment durations. norbrook.comabbeylabs.com.au

Studies in chicks have determined the median lethal dose (LD50) and effective median analgesic dose (ED50) of this compound meglumine. The LD50 values were found to be 143.24 mg/kg intraperitoneally and 170.77 mg/kg orally. ekb.egresearchgate.net The ED50 for analgesic effects in chicks were 9.34 mg/kg and 11.75 mg/kg for intraperitoneal and oral administration, respectively. ekb.eg Based on these values, the Therapeutic Index for this compound in chicks was calculated to be 15.35 via the intraperitoneal route and 14.53 via the oral route. ekb.eg

Research in horses suggests that this compound meglumine has a wider safety margin compared to phenylbutazone. avma.org Intravenous administration of this compound meglumine to horses at doses up to five times the recommended rate and for twice the recommended duration has been reported to produce no gross clinical abnormalities or changes in hematological, biochemical, or urinary parameters. norbrook.comabbeylabs.com.au In cattle, no this compound-related adverse reactions were noted when administered at the recommended dose for 9 days (three times the maximum clinical duration). norbrook.commerck-animal-health-usa.com Minimal toxicity was observed at moderately elevated doses (3X and 5X) in cattle administered daily for 9 days, with occasional findings of blood in the feces and/or urine. norbrook.commerck-animal-health-usa.com

Factors Influencing Adverse Effect Occurrence (e.g., Dose, Duration, Concurrent Medications)

Several factors can influence the occurrence and severity of adverse effects associated with this compound administration, including dose, duration of treatment, and concurrent medications.

Higher doses and prolonged use of this compound are associated with an increased risk of toxicity. wikipedia.org In horses, this increased risk includes gastrointestinal ulcers, right dorsal colitis, and nephrotoxicity. wikipedia.org Foals administered an overdose of 6.6 mg this compound/kg bodyweight (5X the recommended clinical dose) showed more gastrointestinal ulceration, greater cecal pathology, and cecal petechiation scores compared to control foals. defra.gov.ukmdpi.com Foals treated with the label dose of this compound (1.1 mg/kg) for 30 days developed erosions in the glandular gastric portion of the stomach. mdpi.comnih.gov Similarly, foals treated with 1.1 mg this compound/kg bodyweight intramuscularly for 30 days developed gastric ulceration, hypoproteinemia, and renal papillary necrosis. defra.gov.uk

Concurrent administration of this compound with other anti-inflammatory drugs, such as other NSAIDs and corticosteroids, should be avoided or closely monitored due to the potential for increased gastrointestinal ulceration and additive effects. merck-animal-health-usa.comwikipedia.orgymaws.comdrugs.com Concurrent administration of phenylbutazone and this compound at recommended doses in horses resulted in a significant decrease in plasma protein levels and an increased incidence of gastric ulceration after 5 days of treatment compared to administration of phenylbutazone alone. nih.gov

The use of this compound in dehydrated, hypovolemic, or hypotensive animals can lead to an increased risk of renal toxicity. defra.gov.ukeuropa.eueuropa.euhpra.iedrugs.com Patients at greatest risk for renal toxicity are those that are dehydrated, on concomitant diuretic therapy, or those with renal, cardiovascular, and/or hepatic dysfunction. norbrook.commerck-animal-health-usa.comdrugs.com

Age can also be a factor, as studies in cats have shown that adult cats developed more severe gastrointestinal lesions compared to young cats when administered this compound, despite similar plasma concentrations. vin.comnih.gov Use in animals below six weeks of age or in old animals can lead to an additional risk. europa.eu

Advanced Research Topics and Future Directions for Flunixin

Investigation of Novel Formulations and Delivery Systems

Research is actively exploring alternative formulations and delivery systems for flunixin to improve its pharmacokinetic profile, target specific tissues, and potentially reduce systemic side effects associated with traditional routes of administration mdpi.comquestjournals.org. Novel approaches aim to enhance drug absorption, distribution, metabolism, and excretion characteristics.

Transdermal Formulations for Enhanced Efficacy and Reduced Adverse Effects

Transdermal delivery of this compound has emerged as a promising area of research, particularly in veterinary medicine mdpi.comnih.gov. Studies have investigated the pharmacokinetics and efficacy of transdermal this compound meglumine (B1676163) in various species, including cattle, goats, and donkeys mdpi.comnih.govoup.commdpi.com. This route offers potential advantages such as sustained drug release, avoidance of first-pass metabolism, and reduced gastrointestinal irritation compared to oral administration mdpi.com.

Studies in cattle have shown that a transdermal this compound meglumine pour-on solution is rapidly absorbed and effective in reducing prostaglandin (B15479496) E2 (PGE2) concentrations in inflammatory exudates, indicating inhibition of cyclooxygenase activity merck-animal-health-usa.comresearchgate.net. The anti-inflammatory action has been observed to start within the first hours after treatment and last up to 48 hours researchgate.net. While systemic exposure may be lower compared to intravenous administration, transdermal application appears to achieve concentrations sufficient for anti-inflammatory effects mdpi.commerck-animal-health-usa.com.

Research in donkeys also suggests that transdermal this compound meglumine can produce sufficient serum concentrations to induce anti-inflammatory effects lasting for 24–72 hours, although these concentrations were lower than those achieved with intravenous or oral administration mdpi.com. Studies in marine toads have also explored the rapid absorption of transdermal this compound meglumine nih.gov.

Data from a study in donkeys comparing different routes of administration highlights the differences in prostaglandin F2 alpha (PGF2 alpha) concentrations in LPS-stimulated whole blood:

Time (h)IV (mean ± SE)Oral (mean ± SE)Transdermal (mean ± SE)
0BaselineBaselineBaseline
1Significantly DecreasedDecreasedDecreased
2Significantly DecreasedDecreasedDecreased
4Significantly DecreasedSignificantly DecreasedSignificantly Decreased
6Significantly DecreasedSignificantly DecreasedSignificantly Decreased
8Significantly DecreasedSignificantly DecreasedSignificantly Decreased
24Returning to BaselineReturning to BaselineSignificantly Decreased
48BaselineBaselineSignificantly Decreased
72BaselineBaselineSignificantly Decreased
96BaselineBaselineDecreased

Note: This table is a representation based on the description of the data in the source mdpi.com. "Significantly Decreased" indicates a statistically significant reduction compared to baseline.

These findings suggest that transdermal delivery can provide a prolonged anti-inflammatory effect, potentially with a reduced risk of systemic adverse effects due to lower peak plasma concentrations mdpi.com. However, further studies are needed to fully establish appropriate dosages and evaluate long-term safety for transdermal formulations in different species mdpi.com.

Pharmacogenomics and Individualized Responses to this compound

Pharmacogenomics, the study of how genetic variations influence drug response, is an emerging area with potential implications for this compound therapy jptcp.combps.ac.uk. Understanding the genetic factors that contribute to individual variability in drug metabolism, efficacy, and the likelihood of adverse effects could pave the way for personalized dosing regimens jptcp.combps.ac.uknih.gov. While specific research on this compound pharmacogenomics is limited in the provided sources, the broader field of pharmacogenomics in pain management and drug response is actively being explored bps.ac.ukeuropeanpainfederation.eu. Identifying genetic markers that predict an individual's response to NSAIDs like this compound could help optimize therapeutic outcomes and minimize adverse reactions jptcp.comeuropeanpainfederation.eu.

Long-Term Effects and Chronic Administration Studies

While this compound is often used for short-term treatment, research into the long-term effects and consequences of chronic administration is important, particularly in cases requiring extended pain management researchgate.netavma.org. Studies evaluating prolonged use in various species are necessary to fully understand potential cumulative effects and identify strategies to mitigate risks researchgate.netavma.org. Research in healthy dogs, for instance, has investigated the effects of prolonged intravenous administration of this compound meglumine, highlighting the importance of understanding potential side effects associated with extended treatment durations researchgate.netscispace.com.

Elucidation of Anti-inflammatory Mechanisms Beyond COX Inhibition

Although this compound is primarily known as a COX inhibitor, research suggests it may possess additional anti-inflammatory mechanisms ncats.ioresearchgate.net. Studies have indicated that this compound meglumine can inhibit the activation of nuclear factor kappa B (NFκB), a key transcription factor involved in the inflammatory response researchgate.net. This COX-independent effect may contribute to its anti-inflammatory properties and could explain its effectiveness in conditions like endotoxemia researchgate.net. Further research is needed to fully elucidate these additional mechanisms and their clinical significance.

Data from a study investigating the inhibition of NFκB activation by NSAIDs, including this compound meglumine, in murine macrophages provides insights into these mechanisms:

NSAIDCOX-1 InhibitionCOX-2 InhibitionLPS-induced iNOS InhibitionNFκB Activation Inhibition
This compound MeglumineSelective InhibitorInhibitorInhibitedInhibitory Effects (to a lesser degree than carprofen)
Carprofen (B1668582)InhibitorInhibitorInhibitedInhibitory Effects
Phenylbutazone (B1037)Selective InhibitorInhibitorNo InhibitionNo Inhibition

Note: This table is a representation based on the description of the data in the source researchgate.net.

These findings support the concept that this compound's anti-inflammatory effects extend beyond simple COX inhibition.

Development of Refined PK/PD Models for Optimized Dosing Regimens

The development of refined pharmacokinetic (PK) and pharmacodynamic (PD) models is crucial for optimizing this compound dosing regimens in different species and clinical conditions nih.govmdpi.comnih.gov. PK/PD modeling helps to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect, allowing for more precise and effective dosing strategies nih.govnih.govfrontiersin.org. These models can account for factors such as species differences, disease states, and individual variability to predict optimal drug exposure and minimize the risk of toxicity nih.govmdpi.com. Research in this area aims to develop model-informed precision dosing approaches for this compound mdpi.com.

Research into this compound's Effects on Reproductive Physiology

Research continues to explore the effects of this compound on reproductive physiology, particularly in livestock redalyc.organimal-reproduction.orgcbra.org.br. Studies have investigated its impact on processes such as luteolysis and follicular development animal-reproduction.orgcbra.org.br. While some studies in cattle have indicated that this compound administered during the luteolysis period does not significantly influence progesterone (B1679170) concentration or pregnancy rate, it has been observed to influence the occurrence of follicular persistence animal-reproduction.orgcbra.org.br. In male sheep and goats with unfavorable spermatic characteristics, this compound meglumine has shown beneficial effects on seminal parameters, including improved motility and a reduction in sperm pathologies redalyc.orgresearchgate.net.

Data from a study on the effect of this compound meglumine on seminal characteristics in male sheep and goats with unfavorable spermatic characteristics illustrates some of these findings:

ParameterBefore Treatment (mean)After First Treatment Period (mean)After Second Treatment Period (mean)
Mass MotilityImprovedImprovedImproved
Percentage MotilityImprovedImprovedImproved
Sperm VigorImprovedImprovedImproved
Normal SpermatozoidsIncreasedIncreasedIncreased
Minor DefectsReducedReducedReduced
Major DefectsReducedReducedRemained Low

Note: This table is a representation based on the description of the data in the source redalyc.orgresearchgate.net. The study reported significant improvements in motility, vigor, and a reduction in defects after treatment.

These studies highlight the complex interactions of this compound with reproductive processes and indicate areas for further investigation to optimize its use in breeding animals.

Environmental Impact and Ecotoxicity Studies

Research into the environmental impact and ecotoxicity of this compound is crucial for understanding its broader implications. Studies indicate that this compound can be toxic to aquatic organisms, with potential for long-lasting adverse effects in the aquatic environment caymanchem.comcovetrus.comzoetisus.comcovetrus.commsd.com. Preventing the release of this compound into groundwater, water courses, and sewage systems is emphasized caymanchem.comcovetrus.comcovetrus.commsd.com.

Specific ecotoxicity data points highlight the potential risks to aquatic life. For instance, chronic toxicity testing in fish (using Danio rerio or zebra fish) showed a No Observed Effect Concentration (NOEC) of 13.5 mg/l over a 35-day exposure period for sodium hydroxymethanesulphinate, a component in some this compound formulations msd.com. Another study on this compound injection formulation reported a NOEC of 0.077 mg/l for chronic toxicity to fish over 60 days msd.com. For Daphnia magna (Water flea), a NOEC of 10 mg/l was observed over 16 days for chronic toxicity msd.com.

This compound is also noted to be toxic to avian scavengers, and precautions are advised to prevent treated animal carcasses from entering the wild fauna food chain europa.eu. While data on the persistence and bioaccumulative potential of this compound itself are not always readily available, some formulations indicate no data available for persistence and degradability or bio-accumulative potential zoetisus.combimedaus.com. However, other sources classify this compound meglumine as having potential for long-term adverse effects in the environment bimedaus.com.

Data on the toxicity to various aquatic organisms are summarized in the table below:

OrganismEndpointDurationResultSource
Fish (Danio rerio)Chronic Toxicity35 daysNOEC: 13.5 mg/l msd.com
FishChronic Toxicity60 daysNOEC: 0.077 mg/l msd.com
Daphnia magnaChronic Toxicity16 daysNOEC: 10 mg/l msd.com
Oncorhynchus mykissAcute Toxicity96 hoursLC50: 460 mg/l msd.com
Ceriodaphnia dubiaAcute Toxicity48 hoursEC50: 30.1 mg/l msd.com
Pseudokirchneriella subcapitataAcute Toxicity72 hoursErC50: 9.5 mg/l, EC10: 1.1 mg/l msd.com
Activated sludgeToxicity30 minutesEC10: > 1.000 mg/l msd.commerck.com
Leuciscus idusAcute Toxicity96 hoursLC50: > 10.000 mg/l msd.com
Desmodesmus subspicatusAcute Toxicity72 hoursErC50: 370 mg/l msd.com
Lepomis macrochirusAcute Toxicity96 hoursLC50: 28 mg/l merck.com
Oncorhynchus mykissAcute Toxicity96 hoursLC50: 5.5 mg/l merck.com
Daphnia magnaAcute Toxicity48 hoursEC50: 15 mg/l merck.com
Microcystis aeruginosaToxicity13 daysNOEC: 97 mg/l merck.com
Selenastrum capricornutumToxicity12 daysNOEC: 96 mg/l merck.com
Danio rerioAcute Toxicity96 hoursLC50: 15.6 mg/l merck.com
Daphnia magnaAcute Toxicity48 hoursEC50: 26.6 mg/l* merck.com

Note: Some entries marked with '' refer to data for components within this compound formulations, not necessarily this compound itself.*

Comparative Studies in Under-Researched Species

While this compound is commonly used in major livestock species like cattle, horses, and swine, research is expanding to evaluate its pharmacokinetics and efficacy in under-researched or minor species, such as sheep, goats, and donkeys mdpi.comescholarship.orgnih.govfarad.orgmdpi.com. The lack of FDA-approved pain management options for some minor species drives the need for such studies, often involving extralabel drug use under veterinary guidance farad.orgfarad.org.

Studies in dairy goats have investigated the pharmacokinetic parameters of this compound after subcutaneous (SC) and intravenous (IV) administration escholarship.org. These studies determined plasma this compound and 5-hydroxy this compound (a metabolite) concentrations and estimated milk depletion profiles escholarship.org. Terminal elimination half-lives in lactating dairy does were approximately 3.77 hours after a single IV dose and 3.03 hours after multiple SC doses escholarship.org.

Research in goats has also explored the efficacy of transdermal this compound meglumine for pain mitigation following castration nih.gov. While transdermal administration is approved for cattle, its efficacy in small ruminants like goats is being evaluated nih.gov. Pharmacokinetic studies in bucklings showed plasma this compound concentrations following both IV and transdermal administration nih.gov.

In donkeys, a pilot study evaluated the pharmacokinetics of transdermal this compound meglumine, as well as oral and intravenous routes, to assess its potential for pain relief in this species mdpi.com. Donkeys are considered stoic, potentially masking pain, which highlights the importance of objective efficacy assessments mdpi.com. The study investigated the effect of different administration routes on anti-inflammatory biomarkers, such as eicosanoids (TXB2 and PGF2 alpha) mdpi.com. Transdermal administration resulted in a significant decrease in TXB2 concentrations in non-stimulated serum samples, starting within 1 hour and lasting up to 96 hours post-administration mdpi.com.

These comparative studies are vital for establishing appropriate dosing regimens and withdrawal intervals in minor species, ensuring both animal welfare and food safety escholarship.orgfarad.org.

Validation of Analgesic Efficacy in Naturally Occurring Disease Models

Validating the analgesic efficacy of this compound in naturally occurring disease models presents challenges compared to experimental models mdpi.comnih.govnih.gov. Naturally occurring diseases often exhibit variability in severity and presentation, making standardized assessments more difficult mdpi.comnih.gov. However, demonstrating efficacy in these real-world scenarios is crucial for clinical relevance.

Studies in cattle have investigated this compound's efficacy in ameliorating lameness, both experimentally induced and naturally occurring nih.govavma.orgresearchgate.net. An experimental model using amphotericin B to induce synovitis-arthritis in steers demonstrated that this compound meglumine administration was efficacious in providing analgesia, as indicated by objective measures like force exerted on the affected limb avma.org. However, the need for further research to assess efficacy in cattle with naturally acquired lameness is recognized avma.orgresearchgate.net.

Comparative studies in lactating dairy cattle with induced lameness have evaluated this compound meglumine against other NSAIDs like meloxicam (B1676189) nih.gov. These studies have utilized multimodal assessment methods, including visual lameness scoring and plasma cortisol concentration, to discern treatment effects nih.gov. While meaningful differences were observed for visual lameness assessment and cortisol levels with this compound treatment compared to placebo, the development of more reproducible and severe induced lameness models is suggested for better validation as substitutes for naturally occurring cases nih.gov.

In horses, while experimental models of colic pain exist, their reliability in mimicking naturally occurring colic is limited nih.gov. Clinical trials involving horses with naturally occurring abdominal pain, such as colic or castration-related pain, are considered more representative of clinical practice nih.gov. This compound has been a common NSAID used in such studies and is often considered a benchmark for comparison with other analgesics nih.gov.

Research in piglets undergoing castration, a common management practice, has also explored this compound's analgesic efficacy in a setting that can be considered a model for acute procedural pain plos.orgfrontiersin.orgfrontiersin.org. Studies have compared this compound to other NSAIDs like ketoprofen (B1673614) and meloxicam, using physiological parameters like plasma cortisol and PGE2 concentrations, as well as behavioral assessments plos.orgfrontiersin.org. This compound has demonstrated effectiveness in reducing cortisol concentrations and inhibiting PGE2 synthesis in piglets following castration plos.orgfrontiersin.org.

Future research aims to further validate this compound's efficacy in a wider range of naturally occurring diseases across various species, utilizing robust assessment methods to provide stronger evidence for its clinical application mdpi.comnih.govnih.govavma.orgresearchgate.net.

Q & A

Q. How can researchers address variability in this compound’s metabolite profiles between experimental batches?

  • Methodological Answer : Implement quality control (QC) measures, including internal standards (e.g., deuterated this compound) during LC-MS analysis. Use multivariate statistics (PCA or PLS-DA) to identify batch effects and normalize data. Document storage conditions (e.g., -80°C for plasma samples) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunixin
Reactant of Route 2
Reactant of Route 2
Flunixin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.